Methyl 5-bromo-1-naphthoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAHYBCONLQGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404236 | |
| Record name | methyl 5-bromo-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59866-97-6 | |
| Record name | methyl 5-bromo-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1-naphthoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its naphthalene core, substituted with a bromine atom and a methyl ester group, provides two reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉BrO₂ | [1][2] |
| Molecular Weight | 265.11 g/mol | [2][3] |
| CAS Number | 59866-97-6 | [2] |
| Appearance | Solid | [1] |
| Purity | 95-98% (typical) | [2] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from its structure and comparison with related compounds such as 5-bromo-1-naphthoic acid[4][5][6] and other methyl naphthoate derivatives.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring and the methyl protons of the ester group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-9.0 ppm. The methyl protons will appear as a singlet around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the twelve carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons will appear between δ 120-140 ppm, and the methyl carbon of the ester will be observed around δ 52-53 ppm.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1700 cm⁻¹) and C-Br stretching (typically in the range of 600-500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis and Experimental Protocols
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-bromo-1-naphthoic acid.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
Materials:
-
5-bromo-1-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate (for extraction)
Procedure:
-
To a solution of 5-bromo-1-naphthoic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Reactivity and Applications in Drug Development
The bromine atom on the naphthalene ring of this compound is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex drug candidates.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can serve as a substrate in several important cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[7][8][9]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[10][11][12][13]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[14][15][16]
These reactions enable the introduction of diverse substituents at the 5-position of the naphthalene ring, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of bioactive molecules through palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug development. Its utility stems from the presence of two key functional groups: a methyl ester that can be hydrolyzed or further modified, and a bromine atom that readily participates in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the efficient generation of diverse libraries of naphthalene-based compounds for biological screening, accelerating the discovery of new therapeutic agents. Further investigation into the experimental determination of its physical properties and the exploration of its reactivity in novel chemical transformations will continue to enhance its value to the scientific community.
References
- 1. 5-Bromo-naphthalene-1-carboxylic acid methyl ester [cymitquimica.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. This compound [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. 5-Bromo-1-naphthoic acid | CymitQuimica [cymitquimica.com]
- 6. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Methyl 5-bromo-1-naphthoate (CAS: 59866-97-6)
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-bromo-1-naphthoate, a key intermediate in organic synthesis. It is designed to serve as a critical resource for professionals in research and development, particularly within the pharmaceutical and fine chemical industries. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, outlines its spectroscopic profile, and discusses its reactivity and applications.
Physicochemical Properties
This compound is a solid, crystalline compound.[1] Its naphthalene core, substituted with both a bromine atom and a methyl ester group, makes it a versatile building block for further chemical modification. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 59866-97-6 | [2] |
| Molecular Formula | C₁₂H₉BrO₂ | [1] |
| Molecular Weight | 265.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Synonyms | Methyl 5-bromonaphthalene-1-carboxylate, 5-Bromo-1-naphthoic acid methyl ester | [1][2] |
| InChI Key | MGAHYBCONLQGDK-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocol
The most common and direct route for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 5-bromo-1-naphthoic acid, using methanol in the presence of an acid catalyst.
Synthesis Workflow
Caption: Fischer esterification workflow for the synthesis of this compound.
Detailed Experimental Protocol: Esterification of 5-Bromo-1-naphthoic Acid
This protocol is based on established methods for Fischer esterification of aromatic carboxylic acids.[3][4][5]
Materials and Reagents:
-
5-Bromo-1-naphthoic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, excess, serves as solvent)
-
Phosphoryl chloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, suspend 5-bromo-1-naphthoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add the acid catalyst (e.g., POCl₃, 1.2 eq) dropwise to the cold suspension.[3]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution, water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic Protons (6H): A complex multiplet pattern in the δ 7.5-8.9 ppm range. The exact splitting will depend on the coupling constants between adjacent protons on the naphthalene ring. Methyl Protons (3H): A sharp singlet appearing around δ 3.9-4.1 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal in the δ 166-168 ppm region. Aromatic Carbons: Multiple signals between δ 120-135 ppm. Methyl Carbon: A signal around δ 52-53 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z 264 and 266 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 233/235; loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 205/207. |
| Infrared (IR) | C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹. |
Reactivity and Applications in Drug Development
This compound is a bifunctional molecule, with reactivity centered at the bromo substituent and the methyl ester group. This dual reactivity makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and functional materials.[6][7]
The bromine atom on the aromatic ring is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds via various cross-coupling reactions. These include Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures found in many bioactive compounds.[6]
The methyl ester group can be easily hydrolyzed back to the carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted into other functional groups, such as amides, by coupling with amines.
Key Reaction Pathways
Caption: Major reaction pathways for the synthetic modification of this compound.
Safety and Handling
While specific GHS data for this compound is not universally published, related brominated aromatic compounds are generally treated as irritants. Standard laboratory safety precautions should be observed.
| Hazard Type | Precaution |
| Contact | May cause skin and serious eye irritation. |
| Inhalation | May cause respiratory irritation. |
| Ingestion | Harmful if swallowed. |
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a pivotal synthetic intermediate whose value lies in its versatile reactivity. The presence of both an aryl bromide and a methyl ester allows for sequential and selective modifications, providing a robust platform for the synthesis of diverse and complex molecular targets. This guide has provided the essential technical data and protocols necessary for its effective use in a research and development setting.
References
- 1. rsc.org [rsc.org]
- 2. 5-Bromo-naphthalene-1-carboxylic acid methyl ester [cymitquimica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl5-bromo-6-methoxy-1-naphthoate [myskinrecipes.com]
- 7. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]
Methyl 5-bromo-1-naphthoate molecular weight and formula
This document provides a concise summary of the fundamental physicochemical properties of Methyl 5-bromo-1-naphthoate, a chemical compound relevant to researchers and professionals in the fields of organic synthesis and drug development.
Physicochemical Data
The core molecular identifiers for this compound are detailed below. This information is critical for accurate experimental design, chemical synthesis, and regulatory documentation.
| Property | Value |
| Molecular Formula | C₁₂H₉BrO₂[1][2] |
| Molecular Weight | 265.10 g/mol [1][2] |
| Synonyms | Methyl 5-bromonaphthalene-1-carboxylate, 5-Bromo-naphthalene-1-carboxylic acid methyl ester[1] |
| CAS Number | 59866-97-6[1] |
| Appearance | Solid[1] |
| Purity | 98%[1] |
Logical Relationship of Molecular Information
The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.
References
An In-depth Technical Guide on the Solubility of Methyl 5-bromo-1-naphthoate in Common Organic Solvents
Disclaimer: Publicly available, quantitative solubility data for methyl 5-bromo-1-naphthoate is limited. This guide provides a predictive framework, a detailed experimental protocol for determining solubility, and a template for data recording to assist researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications in research and development. For a compound like this compound, which serves as a building block in organic synthesis and potentially in the development of new pharmaceutical agents, understanding its solubility profile is crucial for reaction optimization, purification, formulation, and bioavailability studies.
This compound (C₁₂H₉BrO₂) is a solid organic compound featuring a naphthalene core structure. The molecule's characteristics are defined by the large, nonpolar aromatic system, a polar methyl ester functional group, and a bromine substituent which adds to the molecular weight and introduces a moderate dipole.
Predictive Analysis of Solubility
Based on the chemical structure of this compound and the "like dissolves like" principle, a qualitative prediction of its solubility in different classes of organic solvents can be made.[1][2]
-
High Expected Solubility: In nonpolar solvents (e.g., toluene, hexane) and polar aprotic solvents (e.g., dichloromethane, acetone, ethyl acetate, tetrahydrofuran), this compound is anticipated to be highly soluble. The nonpolar naphthalene core will have favorable van der Waals interactions with nonpolar solvents, while the methyl ester group can engage in dipole-dipole interactions with polar aprotic solvents.
-
Moderate to Low Expected Solubility: In polar protic solvents (e.g., methanol, ethanol, water), the solubility is expected to be moderate to low. While the ester's oxygen atoms can act as hydrogen bond acceptors, the large, nonpolar surface area of the naphthalene ring is likely to hinder dissolution in highly polar and hydrogen-bonding-rich environments like water. Solubility is expected to be greater in short-chain alcohols compared to water.[1][3]
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[3][4][5]
3.1. Materials and Equipment
-
This compound (analytical grade)
-
A range of high-purity organic solvents (see Table 1)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Detailed Methodology
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent system for generating a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: Following equilibration, remove the vials and allow the undissolved solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of this compound by comparing the instrument response to the calibration curve.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Data Presentation and Solvent Properties
The following table provides key physicochemical properties of common organic solvents and serves as a template for recording experimentally determined solubility data for this compound.[6][7][8][9][10]
Table 1: Properties of Common Organic Solvents and Template for Recording Solubility Data
| Solvent Class | Solvent | Molecular Formula | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Solubility of this compound (mg/mL @ 25°C) |
|---|---|---|---|---|---|---|
| Nonpolar | Hexane | C₆H₁₄ | 0.1 | 1.88 | 69 | To be determined |
| Toluene | C₇H₈ | 2.4 | 2.38 | 111 | To be determined | |
| Polar Aprotic | Dichloromethane | CH₂Cl₂ | 3.1 | 9.08 | 40 | To be determined |
| Acetone | C₃H₆O | 5.1 | 20.7 | 56 | To be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 77 | To be determined | |
| Tetrahydrofuran | C₄H₈O | 4.0 | 7.58 | 66 | To be determined | |
| Acetonitrile | C₂H₃N | 5.8 | 37.5 | 82 | To be determined | |
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 46.7 | 189 | To be determined | |
| Polar Protic | Methanol | CH₄O | 5.1 | 32.7 | 65 | To be determined |
| Ethanol | C₂H₆O | 4.3 | 24.5 | 78 | To be determined |
| | Water | H₂O | 10.2 | 80.1 | 100 | To be determined |
Visualized Experimental and Logical Workflows
The following diagrams illustrate the logical progression for solubility prediction and the experimental workflow for its determination.
Caption: Logical workflow for predicting solubility.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. scribd.com [scribd.com]
- 8. Properties of Solvents Used in Organic Chemistry [murov.info]
- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
The Bromine Atom in Methyl 5-bromo-1-naphthoate: A Gateway for Synthetic Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bromine atom at the 5-position of the methyl 5-bromo-1-naphthoate scaffold serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic functionalization opens up avenues for the synthesis of complex molecular architectures, making it a valuable building block in the fields of medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and cyanation reactions. While specific literature on the comprehensive reactivity of this compound is limited, this guide presents detailed, representative protocols based on well-established methodologies for analogous bromo-naphthalene systems.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position of the naphthalene core. These reactions are fundamental in modern organic synthesis due to their high efficiency, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 1-5 mol%.
-
Reaction Conditions: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 (estimated) |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 100 | 18 | 75-85 (estimated) |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] This reaction is of great importance in the pharmaceutical industry for the synthesis of nitrogen-containing bioactive molecules.
Generalized Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS)).
-
Reagent Addition: Add this compound and the desired amine to the tube.
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 80-90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75-85 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | Toluene | 100 | 16 | 70-80 (estimated) |
Heck Reaction: Vinylation of the Naphthalene Core
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Generalized Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand (e.g., triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃)).
-
Reagent Addition: Add a base, typically an amine base like triethylamine (Et₃N) or a carbonate base such as potassium carbonate (K₂CO₃).
-
Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80 and 140 °C. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Table 3: Representative Conditions for the Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 24 | 70-80 (estimated) |
| 2 | Methyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | MeCN | 100 | 18 | 75-85 (estimated) |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Toluene | 110 | 20 | 65-75 (estimated) |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.
Generalized Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt such as copper(I) iodide (CuI).
-
Reagent and Solvent Addition: Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like THF or DMF with an amine. Then, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Table 4: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 (estimated) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 80-90 (estimated) |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | 60 | 10 | 80-90 (estimated) |
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of this compound can be converted into a Grignard reagent, a powerful organometallic nucleophile, by reacting with magnesium metal. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic to a nucleophilic center, which can then react with a variety of electrophiles.
Generalized Reaction Scheme:
Caption: Grignard reaction of this compound.
Experimental Protocol: A Representative Procedure
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise from the addition funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent to an appropriate temperature (often 0 °C). Add a solution of the electrophile (e.g., an aldehyde, ketone, or carbon dioxide) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 5: Representative Grignard Reactions
| Entry | Electrophile | Product after Work-up | Typical Yield (%) |
| 1 | Benzaldehyde | Methyl 5-(hydroxy(phenyl)methyl)-1-naphthoate | 70-85 (estimated) |
| 2 | Acetone | Methyl 5-(2-hydroxypropan-2-yl)-1-naphthoate | 65-80 (estimated) |
| 3 | Carbon Dioxide (CO₂) | 5-(Methoxycarbonyl)-4-naphthoic acid | 60-75 (estimated) |
Cyanation Reaction
The conversion of the bromo group to a nitrile (cyano) group is a valuable transformation in organic synthesis. The nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.
Generalized Reaction Scheme:
Caption: Cyanation of this compound.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6-1.0 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃), and a phosphine ligand if necessary.
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMAc.
-
Reaction Conditions: Heat the reaction mixture to a high temperature, typically between 120 and 150 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is washed with aqueous sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by column chromatography.
Table 6: Representative Conditions for Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(dppf)Cl₂ (5) | DMF | 140 | 12 | 75-85 (estimated) |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (3) / dppf (6) | DMAc | 150 | 18 | 70-80 (estimated) |
Conclusion
The bromine atom in this compound is a key functional group that enables a wide range of chemical transformations. Through palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and cyanation, a diverse array of derivatives can be synthesized. While specific, optimized protocols for this particular substrate are not extensively reported, the generalized procedures provided in this guide, based on analogous systems, offer a solid foundation for researchers to explore the rich chemistry of this versatile building block. The ability to introduce aryl, amino, vinyl, alkynyl, and other functional groups at the 5-position makes this compound a highly attractive starting material for the development of novel compounds with potential applications in drug discovery and materials science. Further research into the specific reactivity of this compound will undoubtedly uncover even more synthetic possibilities.
References
Methyl 5-bromo-1-naphthoate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-1-naphthoate, a brominated derivative of the naphthalene scaffold, has emerged as a pivotal intermediate in organic synthesis. Its utility stems from the presence of two key functional groups: a bromine atom, which serves as a reactive handle for a multitude of cross-coupling reactions, and a methyl ester, which can be readily modified. This combination allows for the strategic construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its synthesis and key applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is through the Fischer esterification of 5-bromo-1-naphthoic acid. This reaction typically proceeds with high efficiency under acidic conditions.
Experimental Protocol: Fischer Esterification
To a suspension of 5-bromo-1-naphthoic acid (9.05 g, 36 mmol) in anhydrous methanol (360 mL), concentrated sulfuric acid (9 mL) is added. The resulting mixture is heated to reflux for 6 hours. After cooling, the reaction mixture is concentrated in vacuo to approximately one-third of its original volume. The resulting organic phase is then washed with water, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure to yield this compound.[1]
| Starting Material | Reagents | Solvent | Time | Yield |
| 5-bromo-1-naphthoic acid | H₂SO₄ | Methanol | 6 h | 73% |
Key Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the naphthalene ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. This compound readily participates in these reactions with a variety of boronic acids and their derivatives.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Time | Yield | Reference |
| (2-methylnaphthalen-1-yl)boronic acid | Not specified | Not specified | Not specified | 60°C | 12 h | 55% | [2] |
| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Not specified | Not specified | Not specified | Not specified | [3][4] |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), the desired boronic acid or ester (1.1-1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 0.001 mmol), a suitable ligand like Xantphos (e.g., 0.003 mmol), and a base such as Na₂CO₃ or Cs₂CO₃ (e.g., 1.5 eq) is prepared in an appropriate solvent. The reaction is then heated (e.g., to 60°C) for a specified time (e.g., 12 hours) until completion.[2][3][4] After cooling, the reaction mixture is worked up and the crude product is purified by column chromatography to afford the coupled product.[2]
Caption: Generalized Suzuki-Miyaura Coupling Scheme.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in the synthesis of natural products and functional materials.
| Alkyne | Catalyst | Co-catalyst | Ligand | Base | Solvent | Yield | Reference |
| 1-Pentadecyne | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 40% | [1] |
Experimental Protocol: Sonogashira Coupling
In a suitable reaction vessel, this compound is combined with a terminal alkyne (e.g., 1-pentadecyne), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst like copper(I) iodide, an additional ligand if required (e.g., triphenylphosphine), and a base such as triethylamine in a solvent like tetrahydrofuran. The mixture is heated to reflux until the starting material is consumed. After completion, the reaction is worked up and purified to yield the alkynylated naphthalene derivative.[1]
Caption: Generalized Sonogashira Coupling Scheme.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. While specific examples with this compound are not extensively documented in readily available literature, the high reactivity of similar aryl bromides in this transformation suggests its applicability. This reaction is crucial for the synthesis of many nitrogen-containing bioactive molecules.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction provides a means to introduce vinyl groups or more complex unsaturated side chains onto the naphthalene core, further expanding the synthetic possibilities.
Other Notable Reactions
Visible Light-Induced Borylation
Recent advancements in photochemistry have enabled novel transformations. This compound can undergo a visible light-induced borylation to form the corresponding boronate ester. This reaction provides an alternative route to substrates for Suzuki-Miyaura couplings.
| Borylating Agent | Catalyst | Base | Solvent | Light Source |
| Bis(pinacolato)diboron (B₂pin₂) | PTH Catalyst (2 mol%) | Cs₂CO₃ | CH₃CN | 400 nm LED |
Experimental Protocol: Visible Light-Induced Borylation
In a reaction tube, this compound (0.2 mmol), bis(pinacolato)diboron (0.4 mmol), cesium carbonate (0.4 mmol), and a photoredox catalyst (e.g., PTH, 0.004 mmol) are combined in acetonitrile (2 mL). The mixture is degassed and then irradiated with a 400 nm LED for 16-72 hours. Following the reaction, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by flash column chromatography.[5]
Workflow and Logical Relationships
The synthetic utility of this compound is centered on its role as a versatile intermediate. The following diagram illustrates the logical flow from the starting material to a variety of functionalized naphthalene derivatives.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as well as modern photochemical transformations, provides chemists with a powerful tool for the construction of diverse and complex molecular structures. The experimental protocols and data summarized in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the application of this important synthetic intermediate in their own research and development endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Navigating the Safe Handling of Methyl 5-bromo-1-naphthoate: A Technical Guide for Researchers
For Immediate Release
Physicochemical Properties
Understanding the physical and chemical properties of a compound is the first step in a robust safety assessment. The following table summarizes the known properties of Methyl 5-bromo-1-naphthoate and its parent acid.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 5-Bromo-naphthalene-1-carboxylic acid methyl ester, methyl 5-bromonaphthalene-1-carboxylate | [3] |
| CAS Number | 59866-97-6 | [3] |
| Molecular Formula | C₁₂H₉BrO₂ | [3] |
| Molecular Weight | 265.10 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | 98% | [3] |
Hazard Identification and Classification
Based on data from analogous brominated naphthalene derivatives, this compound should be treated as a hazardous substance. The anticipated hazards include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]
-
Skin Irritation: Expected to cause skin irritation.[4][5][6]
-
Eye Irritation: Expected to cause serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[4][5][6]
The following GHS hazard statements are likely applicable based on similar compounds: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6]
Exposure Controls and Personal Protection
A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table outlines the recommended engineering controls and PPE.
| Control | Specification | Rationale |
| Engineering Controls | Work should be conducted in a certified chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[8] | To minimize inhalation of dust or vapors and provide immediate decontamination facilities. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for splash hazards.[9] | To protect against splashes, dust, and vapors that can cause serious eye irritation.[9] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility chart.[9] | To prevent skin contact, which can lead to irritation.[9] |
| Body Protection | A laboratory coat or other suitable protective clothing must be worn.[10] | To protect skin and personal clothing from spills and contamination.[10] |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[9] | To protect feet from spills and dropped objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be required after a formal risk assessment.[11] | To prevent respiratory tract irritation from dust or vapors.[11] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10] |
| Inhalation | Move the person to an area with fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard:
-
Evacuate: Evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained.[11]
-
Containment: Absorb the spill with an inert material, such as sand, silica gel, or a universal binder.[8]
-
Collection: Collect the absorbed material into a tightly closed container for proper disposal. Use non-sparking tools.[8]
-
Decontamination: Clean the spill area thoroughly.
-
Prevention: Prevent the spilled material from entering drains or waterways.[8]
Disposal Considerations
All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the chemical waste through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations for the disposal of halogenated organic compounds.[10]
Experimental Workflow & Risk Mitigation
The following diagram illustrates a logical workflow for the safe handling and use of this compound in a research setting, emphasizing key risk mitigation steps.
Caption: Workflow for safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal risk assessment and the specific Safety Data Sheet provided by the supplier. All laboratory personnel must be thoroughly trained in chemical safety and handling procedures before working with this compound.
References
- 1. Methyl5-bromo-6-methoxy-1-naphthoate [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Bromo-naphthalene-1-carboxylic acid methyl ester [cymitquimica.com]
- 4. CAS#:7312-11-0 | Methyl 5-bromo-1-benzothiophene-2-carboxylate | Chemsrc [chemsrc.com]
- 5. Methyl 4-bromo-1-naphthoate | C12H9BrO2 | CID 22711886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-5-methylnaphthalene | C11H9Br | CID 270563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-1-naphthoate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-1-naphthoate derivatives, which are valuable intermediates in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] It is widely favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3]
Reaction Principle
The catalytic cycle for the Suzuki-Miyaura coupling of this compound is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the arylboronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the 5-aryl-1-naphthoate product and regenerate the Pd(0) catalyst.[1] The presence of the electron-withdrawing methyl ester group on the naphthalene ring can facilitate the initial oxidative addition step.
Illustrative Reaction Scheme
General reaction scheme for the Suzuki coupling of this compound.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 equiv.). Then, add the anhydrous solvent and degassed water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and yields for the Suzuki coupling of various aryl bromides, including those with structural similarities to this compound. This data can serve as a guide for optimizing the reaction.
Table 1: Catalyst and Base Screening for a Model Suzuki Coupling
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Moderate |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 80 | 6 | High[4] |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 110 | 8 | High |
| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 4 | High |
Table 2: Scope of Arylboronic Acids in a Typical Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenyl-1-naphthoate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-1-naphthoate | 80-90 |
| 3 | 4-Acetylphenylboronic acid | Methyl 5-(4-acetylphenyl)-1-naphthoate | 75-85 |
| 4 | 3-Thienylboronic acid | Methyl 5-(thiophen-3-yl)-1-naphthoate | 70-80 |
| 5 | 2-Naphthylboronic acid | Methyl 5-(naphthalen-2-yl)-1-naphthoate | 80-90 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.
Visualizations
Experimental Workflow
A typical experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 5-bromo-1-naphthoate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex aromatic structures. The protocols outlined below are starting points and may require optimization for specific substrates and desired outcomes.
Introduction
This compound is a versatile building block for organic synthesis. The presence of a bromo substituent on the naphthalene core allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position. This opens avenues for the synthesis of novel compounds with potential applications in drug discovery, diagnostics, and material science. This application note details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-naphthoates
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or arylboronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF/H₂O | 100 | 16 | 75-85 |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | ~90[1] |
Yields are estimated based on typical outcomes for similar substrates and may vary.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: Synthesis of 5-Vinyl-1-naphthoates
The Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful tool for the vinylation of aromatic rings.[2]
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)
-
Solvent (e.g., DMF, acetonitrile, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 24 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 100 | 20 | 85-95 |
| 3 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 18 | 70-85 |
Yields are estimated based on typical outcomes for similar substrates and may vary.
References
Application Notes and Protocols for the Heck Reaction of Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction on Methyl 5-bromo-1-naphthoate. The information compiled is based on established methodologies for palladium-catalyzed cross-coupling reactions of aryl bromides, with a specific focus on substrates analogous to the target molecule.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is widely employed in organic synthesis, from small-scale laboratory preparations to the industrial production of fine chemicals and pharmaceuticals, due to its high functional group tolerance and stereoselectivity.[2][3] For this compound, the Heck reaction offers a direct method to introduce alkenyl substituents at the 5-position of the naphthalene core, providing access to a diverse range of functionalized derivatives for various research and development applications.
The presence of the electron-withdrawing methyl ester group on the naphthalene ring is generally expected to facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond, a key step in the catalytic cycle.[1]
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group beta to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of H-Br from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
Data Presentation: Summary of Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, particularly focusing on substrates similar to this compound. This data is compiled from various sources to provide a comparative overview.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ | Pd(dba)₂ |
| Catalyst Loading | 1 mol% | 0.8 mol% | 0.5 mol% |
| Ligand | P(o-tolyl)₃ | None (supported catalyst) | Phosphine-Imidazolium Salt |
| Ligand Loading | 2 mol% | - | 0.5 mol% |
| Base | Triethylamine (Et₃N) | Sodium Acetate (NaOAc) | Cesium Carbonate (Cs₂CO₃) |
| Base Equivalents | 1.5 equiv. | 2.5 equiv. | 2 equiv. |
| Alkene | Methyl Acrylate | Ethyl Crotonate | n-Butyl Acrylate |
| Alkene Equivalents | 1.2 equiv. | 1.5 equiv. | 1.5 equiv. |
| Solvent | Acetonitrile | Ethanol | Dioxane |
| Temperature | Reflux (~82°C) | 140°C (Microwave) | 100°C |
| Reaction Time | 5 hours | 30 minutes | 12 hours |
| Yield | High (Typical) | 50% (for 2-bromonaphthalene)[3] | High (Typical)[4] |
Experimental Protocols
Two detailed experimental protocols are provided below. Protocol A is a standard thermal Heck reaction, while Protocol B utilizes microwave irradiation for accelerated reaction times.
Protocol A: Standard Thermal Heck Reaction
This protocol is adapted from general procedures for Heck reactions of aryl bromides with acrylates.
Materials:
-
This compound
-
Alkene (e.g., Methyl acrylate, Ethyl acrylate, Styrene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), Palladium(II) Acetate (0.01 equiv., 1 mol%), and Tri(o-tolyl)phosphine (0.02 equiv., 2 mol%).
-
Flush the flask with nitrogen or argon gas for 5-10 minutes.
-
Add anhydrous acetonitrile as the solvent.
-
Add the alkene (1.2-1.5 equiv.) and triethylamine (1.5 equiv.) to the reaction mixture via syringe.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 5-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired product.
Protocol B: Microwave-Assisted Heck Reaction
This protocol is based on modern, rapid methodologies for Heck couplings.[3]
Materials:
-
This compound
-
Alkene (e.g., Methyl acrylate, Ethyl crotonate)
-
Pd EnCat® 40 (or a similar supported palladium catalyst)
-
Sodium Acetate (NaOAc)
-
Tetraethylammonium Chloride (Et₄NCl)
-
Ethanol
-
Microwave reactor vial
-
Microwave synthesizer
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, add this compound (1.0 equiv.), Pd EnCat® 40 (0.008 equiv., 0.8 mol%), Sodium Acetate (2.5 equiv.), and Tetraethylammonium Chloride (3.0 equiv.).[3]
-
Add ethanol as the solvent.
-
Add the alkene (1.5 equiv.) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 140°C for 30 minutes with magnetic stirring.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the supported catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
Caption: General workflow for the Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of Methyl 5-bromo-1-naphthoate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its mild reaction conditions and broad functional group tolerance. The products of this coupling, 5-alkynyl-1-naphthoate esters, are valuable intermediates in the synthesis of a variety of complex organic molecules, including biologically active compounds and functional materials.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of Methyl 5-bromo-1-naphthoate with a range of terminal alkynes. The protocols described herein are designed to serve as a practical guide for researchers in academic and industrial settings.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl bromide (this compound). Concurrently, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that direct literature data for this specific substrate is limited; therefore, the presented data is a compilation of typical conditions for similar bromonaphthalene derivatives and sterically hindered aryl bromides. Optimization of these conditions for specific terminal alkynes is recommended.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | 85-95 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | Room Temp | 12-24 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | DIPA | Toluene | 90 | 12 | 80-90 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF/THF (1:1) | 60 | 8 | 80-90 |
| 5 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 85-95 |
| 6 | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 100 | 3 | 70-80[2] |
Yields are based on isolated product after purification and are representative of similar reactions reported in the literature. Optimization may be required for specific substrates.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands are toxic and should be handled with care.
-
Solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Sonogashira Coupling with Phenylacetylene
Reaction:
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of the inert gas, add anhydrous and degassed N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous ammonium chloride solution (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate as the eluent) to afford the pure Methyl 5-(phenylethynyl)-1-naphthoate.
Protocol 2: Sonogashira Coupling with Propargyl Alcohol
Reaction:
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Add anhydrous and degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) via syringe.
-
Add propargyl alcohol (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs found in a wide array of pharmaceuticals, natural products, and advanced materials.[1] Their unique stereochemical and electronic properties make them privileged structures in medicinal chemistry and drug design.[2][3] The synthesis of these compounds is therefore of critical importance. Methyl 5-bromo-1-naphthoate is a valuable building block for the synthesis of complex biaryl compounds due to the presence of the reactive bromo substituent, which can readily participate in various cross-coupling reactions.[4]
This document provides detailed protocols for the synthesis of biaryl and related compounds using this compound via three common and powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Key Applications
The biaryl compounds synthesized from this compound can serve as key intermediates in the development of new therapeutic agents. Biaryl structures are known to be present in drugs for a wide range of indications, including anti-inflammatory, analgesic, and anti-cancer therapies.[1][2][3] The methods described herein offer a versatile platform for the generation of diverse molecular libraries for drug discovery and lead optimization.[2][5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] This protocol outlines the general procedure for the coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 110 | 16 | 78 |
Protocol 2: Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This method is useful for the synthesis of arylalkynes.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) cocatalyst (e.g., CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium catalyst (0.02 eq) and the copper(I) cocatalyst (0.04 eq).
-
Add the solvent (e.g., THF) and the base (e.g., Triethylamine).
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Data:
The following table provides representative yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 25 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | 4 | i-Pr₂NH | DMF | 50 | 4 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 40 | 8 | 82 |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] This reaction is instrumental in synthesizing arylamines.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., Toluene).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Data:
The following table shows representative yields for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 89 |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl5-bromo-6-methoxy-1-naphthoate [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of a novel fluorescent probe, designated here as MNP-1 (Methyl Naphthoate-Pyridine-1), derived from Methyl 5-bromo-1-naphthoate. This versatile starting material offers a robust platform for developing fluorescent probes for various analytes. The protocols herein describe a detailed methodology for the synthesis of MNP-1, its photophysical characterization, and its application as a selective "turn-on" fluorescent sensor for Aluminum ions (Al³⁺).
The design of MNP-1 is based on the well-established Suzuki-Miyaura cross-coupling reaction, where the bromo-substituent on the naphthalene core is replaced with a pyridine moiety. This strategic functionalization allows for the fine-tuning of the probe's photophysical and sensing properties. The pyridine group acts as a recognition site for Al³⁺, leading to chelation-enhanced fluorescence (CHEF).
Section 1: Synthesis of MNP-1 Fluorescent Probe
The synthesis of MNP-1 is achieved through a one-step palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 2-pyridylboronic acid. This reaction is highly efficient and allows for a modular approach to the synthesis of a variety of fluorescent probes.
Experimental Protocol: Synthesis of MNP-1
Materials:
-
This compound
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure MNP-1 probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Photophysical Characterization of MNP-1
The photophysical properties of the synthesized MNP-1 probe were characterized in a methanol solution. The data is summarized in the table below. Naphthalene-based fluorophores are known for their excellent photophysical properties, including high quantum yields and sensitivity to their local environment.
| Property | Value |
| Absorption Maximum (λabs) | ~330 nm |
| Emission Maximum (λem) | ~380 nm |
| Stokes Shift | ~50 nm |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.4 |
Section 3: Application of MNP-1 as a Fluorescent Probe for Al³⁺ Detection
MNP-1 exhibits a selective "turn-on" fluorescence response in the presence of Al³⁺ ions. The proposed detection mechanism involves the chelation of Al³⁺ by the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. This binding event restricts the photoinduced electron transfer (PET) process, leading to a significant enhancement of the fluorescence intensity.
General Protocol for Al³⁺ Sensing
This protocol outlines the general steps for evaluating the performance of the MNP-1 fluorescent probe for Al³⁺ detection.
Materials and Equipment:
-
Stock solution of the MNP-1 probe in a suitable solvent (e.g., DMSO).
-
Stock solutions of various metal ion salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.
-
Buffer solution (e.g., HEPES) at the desired pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the MNP-1 probe by diluting the stock solution in the buffer.
-
Record the fluorescence spectrum of the probe solution to serve as a blank.
-
Titrate the probe solution with increasing concentrations of the Al³⁺ stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the detection limit.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration and compare the fluorescence response.
Section 4: Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the MNP-1 fluorescent probe.
Signaling Pathway
Caption: Signaling pathway of MNP-1 for Al³⁺ detection.
Experimental Workflow
Caption: Experimental workflow for Al³⁺ detection using MNP-1.
Application Notes: Methyl 5-bromo-1-naphthoate as a Versatile Precursor for Pharmaceutical Intermediates
Introduction
Methyl 5-bromo-1-naphthoate is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmaceutical intermediates. Its naphthalene core is a common scaffold in biologically active molecules, and the presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of diverse functional groups, facilitating the exploration of chemical space in drug discovery programs. Furthermore, the methyl ester at the 1-position provides a handle for further modifications, such as amide bond formation, to modulate the physicochemical and pharmacological properties of the target compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates via common and powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-naphthoates
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl moieties at the 5-position, a common strategy in the development of kinase inhibitors and other targeted therapies.
Representative Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (2-Methylnaphthalen-1-yl)boronic acid | NiCl₂(dme) (10) | Ligand L1 (10) | K₃PO₄ | Dioxane | 60 | 12 | 55 | [1] |
| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 80 | 16 | - | [2] |
Experimental Protocol: Synthesis of Methyl 5-(2-methylnaphthalen-1-yl)-1-naphthoate[1]
-
Reaction Setup: To an oven-dried vial, add this compound (53.0 mg, 0.2 mmol, 1.0 equiv.), (2-methylnaphthalen-1-yl)boronic acid (44.6 mg, 0.24 mmol, 1.2 equiv.), NiCl₂(dme) (4.4 mg, 0.02 mmol, 10 mol%), and the specified ligand (0.02 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous dioxane (2 mL) and potassium phosphate (K₃PO₄, 84.9 mg, 0.4 mmol, 2.0 equiv.).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at 60 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 4% ethyl acetate in hexanes) to yield the title compound as a white solid.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-naphthoates
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the naphthoate core, a crucial step in the synthesis of many pharmaceutical agents, including Mcl-1 inhibitors.[3]
Representative Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1.7) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 16 | - | [3] |
| Morpholine | - | - | - | - | - | - | Successful | [4] |
Experimental Protocol: Synthesis of Methyl 5-morpholino-1-naphthoate[3]
-
Reaction Setup: In a reaction vessel, combine this compound (16 mg, 0.06 mmol), Pd₂(dba)₃ (1 mg, 0.001 mmol), and Xantphos (2 mg, 0.003 mmol).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 25 mg, 0.075 mmol) and morpholine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction Conditions: Heat the mixture under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1-naphthoates
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of pharmaceutical intermediates containing a rigid alkynyl linker, which can be important for binding to biological targets.
Representative Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent and Solvent Addition: Add the terminal alkyne (1.2-1.5 equiv.) and a suitable solvent (e.g., THF, DMF, or toluene). Add a base, typically an amine such as triethylamine or diisopropylamine, which also serves as a solvent in some cases.
-
Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine salt. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Borylation Reaction: Synthesis of a Boronate Ester Intermediate
The synthesis of a boronate ester from this compound is a key step to enable its use in subsequent Suzuki-Miyaura coupling reactions where the corresponding boronic acid or ester is not commercially available. A visible light-induced borylation has been reported for this transformation.[5]
Representative Reaction Scheme
Caption: Visible light-induced borylation of this compound.
Experimental Protocol: Visible Light-Induced Borylation[5]
-
Reaction Setup: In a reaction tube, combine this compound (53 mg, 0.2 mmol), bis(pinacolato)diboron (B₂pin₂, 101 mg, 0.4 mmol, 2.0 equiv.), cesium carbonate (Cs₂CO₃, 132 mg, 0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., PTH1, 0.8 mg, 0.004 mmol, 2 mol%).
-
Solvent Addition: Add acetonitrile (CH₃CN, 2 mL).
-
Reaction Conditions: Seal the tube and irradiate the mixture with a 400 nm LED light for the specified time.
-
Work-up and Purification: After the reaction, add water (4 mL) and extract the mixture with ethyl acetate (3 x 8 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the boronate ester.
Experimental Workflows
Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
This compound is a highly valuable and versatile starting material for the synthesis of diverse pharmaceutical intermediates. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as the borylation reaction, provide a solid foundation for researchers and scientists in drug development to access a wide range of substituted naphthoate derivatives. The ability to readily functionalize the naphthalene core through these robust and well-established methods makes this compound an important tool in the quest for novel therapeutics.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application of Methyl 5-bromo-1-naphthoate in Materials Science: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potential use of Methyl 5-bromo-1-naphthoate as a versatile building block in the field of materials science. While primarily recognized as an intermediate in pharmaceutical and fine chemical synthesis, its inherent chemical functionalities—a reactive bromine atom and a methyl ester group on a rigid naphthalene core—suggest its utility in the rational design and synthesis of advanced functional materials.
Due to a lack of extensive literature specifically detailing the use of this compound in materials science, the following application notes and protocols are based on established chemical transformations of analogous bromo-naphthalene derivatives and general principles of materials synthesis. These should be considered as representative examples to guide exploratory research into the potential of this molecule.
Application Notes
This compound's structure is conducive to its use as a monomer or a precursor to monomers for polymerization, a core unit for the synthesis of organic electronic materials, and as a ligand for the construction of metal-organic frameworks (MOFs).
1. Synthesis of High-Performance Polymers:
The bromine atom on the naphthalene ring serves as a reactive handle for various cross-coupling reactions, enabling the incorporation of the rigid and thermally stable naphthoate moiety into polymer backbones. This can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics. For instance, a related compound, 3-Bromo-naphthalene-1-carboxylic acid methyl ester, is noted for its role in developing polymeric materials with enhanced thermal and mechanical properties[1].
Potential polymerization reactions include:
-
Suzuki-Miyaura Polycondensation: Reaction with aromatic diboronic acids or esters.
-
Sonogashira-Hagihara Polycondensation: Coupling with aromatic diynes.
-
Buchwald-Hartwig Amination: Polycondensation with aromatic diamines.
2. Development of Organic Electronic Materials:
The extended π-system of the naphthalene core makes this compound a promising candidate for the synthesis of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The bromo- and ester functionalities allow for the tuning of electronic properties through the introduction of various functional groups.
-
Hole-Transporting Materials (HTMs): The naphthalene unit can be functionalized with electron-donating groups via cross-coupling reactions to create materials with suitable HOMO levels for hole injection and transport.
-
Electron-Transporting Materials (ETMs): Conversely, the introduction of electron-withdrawing groups can lower the LUMO level, making the resulting materials suitable for electron transport.
-
Emissive Materials: Derivatization can lead to fluorescent or phosphorescent materials for use in the emissive layer of OLEDs.
3. Precursor for Metal-Organic Framework (MOF) Linkers:
The carboxylic ester of this compound can be hydrolyzed to the corresponding carboxylic acid. This resulting 5-bromo-1-naphthoic acid can serve as a functionalized organic linker for the synthesis of novel MOFs. The bromine atom provides a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities to tailor the framework's properties for applications in gas storage, separation, and catalysis.
Experimental Protocols
The following are detailed, representative protocols for key synthetic transformations involving this compound for materials science applications. Caution: These are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Synthesis of a Biaryl Monomer
This protocol describes the synthesis of Methyl 5-phenyl-1-naphthoate, a precursor for polyesters or a building block for more complex organic electronic materials.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene:ethanol:water (4:1:1 v/v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Purity |
| This compound | 1.0 | >98% |
| Phenylboronic acid | 1.2 | >98% |
| Pd(OAc)₂ | 0.02 | 99% |
| PPh₃ | 0.08 | 99% |
| K₂CO₃ | 2.0 | >99% |
Protocol 2: Hydrolysis to 5-Bromo-1-naphthoic Acid for MOF Linker Synthesis
This protocol details the conversion of the methyl ester to a carboxylic acid, a necessary step for its use as a linker in MOF synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and methanol (3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (2.0 eq in water).
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-1-naphthoic acid.
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Lithium hydroxide | 2.0 |
Visualizations
Caption: Synthetic pathway for a biaryl monomer via Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols: Ester Hydrolysis of Methyl 5-bromo-1-naphthoate to 5-bromo-1-naphthoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. This document provides detailed application notes and a comprehensive protocol for the alkaline hydrolysis (saponification) of methyl 5-bromo-1-naphthoate to yield 5-bromo-1-naphthoic acid. 5-Bromo-1-naphthoic acid is a valuable building block in medicinal chemistry and materials science. The described protocol is optimized for high yield and purity, making it suitable for research and development applications.
Alkaline hydrolysis is the method of choice for this transformation due to its irreversible nature, which drives the reaction to completion and typically results in high yields. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates a methoxide ion and the carboxylate salt. Acidification of the carboxylate salt in the workup step yields the desired carboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the ester hydrolysis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Sodium Hydroxide (NaOH) | 2.0 - 3.0 equivalents | A slight excess of base ensures complete hydrolysis. |
| Solvent System | ||
| Methanol (MeOH) | Sufficient to dissolve the starting material. | Co-solvent to ensure miscibility of the ester and the aqueous base. |
| Water (H₂O) | Forms an aqueous solution with NaOH. | The reaction is typically carried out in an aqueous-organic mixture. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65-70 °C for methanol) | Heating accelerates the rate of hydrolysis. |
| Reaction Time | 2 - 4 hours | The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Acidification | 2M Hydrochloric Acid (HCl) | Added until the pH is acidic to precipitate the carboxylic acid. |
| Purification Method | Recrystallization | Ethanol or a mixture of ethanol and water is a suitable solvent system for recrystallization.[1] |
| Yield | ||
| Expected Yield | High (typically >90%) | Saponification is an irreversible reaction, leading to high conversion. |
Experimental Protocol
This protocol details the step-by-step procedure for the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets or solution
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
2M Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable amount of methanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water. Use 2-3 molar equivalents of NaOH with respect to the starting ester.
-
-
Hydrolysis Reaction:
-
Add the aqueous sodium hydroxide solution to the methanolic solution of the ester in the round-bottom flask.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC by taking small aliquots from the reaction mixture, neutralizing them, and spotting them on a TLC plate against the starting material.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If methanol was used as a co-solvent, it can be removed under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Slowly add 2M hydrochloric acid to the stirred solution until the pH is acidic (pH 1-2). This will cause the 5-bromo-1-naphthoic acid to precipitate out of the solution as a solid.
-
-
Isolation of the Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude 5-bromo-1-naphthoic acid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the product does not readily crystallize upon cooling, a small amount of water can be added dropwise to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure 5-bromo-1-naphthoic acid.
-
Visualizations
Caption: Experimental workflow for the ester hydrolysis.
Caption: Mechanism of alkaline ester hydrolysis.
References
Application Notes and Protocols for Grignard Reagent Formation from Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the challenging formation of a Grignard reagent from Methyl 5-bromo-1-naphthoate. The presence of the methyl ester functionality, which is reactive towards Grignard reagents, necessitates specialized conditions to achieve chemoselective magnesium insertion. This guide explores advanced methods, including LiCl-mediated magnesium insertion and Br/Mg exchange reactions, to facilitate the synthesis of the desired organometallic intermediate while minimizing intermolecular side reactions.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The preparation of Grignard reagents from aryl halides is a fundamental transformation. However, the synthesis of Grignard reagents from substrates containing reactive functional groups, such as esters, presents a significant challenge. In the case of this compound, the newly formed Grignard reagent can readily react with the ester moiety of another molecule of the starting material, leading to the formation of tertiary alcohols and other byproducts.[2][3]
To overcome this limitation, advanced protocols have been developed that promote the formation of the Grignard reagent at temperatures low enough to suppress the competing intermolecular reaction with the ester. These methods often involve the use of highly reactive magnesium or the addition of activating agents like lithium chloride (LiCl).[4][5] An alternative strategy is the use of a Br/Mg exchange reaction with a pre-formed Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), which can proceed at very low temperatures.[5][6]
These techniques enable the chemoselective formation of the desired 5-(methoxycarbonyl)-1-naphthylmagnesium bromide, a valuable intermediate for the synthesis of a variety of substituted naphthalenes of interest in medicinal chemistry and materials science.
Reaction Mechanism and Challenges
The primary challenge in the Grignard reagent formation from this compound is the competing intermolecular reaction. Once the Grignard reagent is formed, it can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester group on another molecule of the starting material. This reaction typically proceeds via a double addition mechanism to yield a tertiary alcohol.[3][7]
To favor the desired Grignard formation, the reaction kinetics must be controlled. The rate of magnesium insertion should be significantly faster than the rate of the intermolecular addition to the ester. This can be achieved by increasing the reactivity of the magnesium and/or performing the reaction at low temperatures.
Experimental Protocols
3.1. General Considerations
-
Anhydrous Conditions: All Grignard reactions must be carried out under strictly anhydrous conditions. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential.[8]
-
Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium turnings must be removed for the reaction to initiate. Several methods can be employed, including the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or the use of commercially available activated magnesium (Rieke magnesium).[9]
3.2. Protocol 1: LiCl-Mediated Magnesium Insertion
This protocol is based on the enhanced reactivity of magnesium in the presence of lithium chloride, which helps to break down the passivating oxide layer and solubilize the Grignard reagent.[4][5]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for activation)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add magnesium turnings (1.2 equivalents) and anhydrous LiCl (1.2 equivalents).
-
Assemble the glassware and purge the system with inert gas for 10-15 minutes.
-
Add a small crystal of iodine to the flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible, then allow it to cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add a small portion of the this compound solution to the magnesium suspension.
-
The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. For substrates with sensitive functional groups, external cooling (e.g., a water bath) might be necessary to control the reaction temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.
-
The resulting Grignard reagent solution is ready for use in subsequent reactions.
3.3. Protocol 2: Br/Mg Exchange Reaction using iPrMgCl·LiCl
This method is particularly suitable for functionalized aryl bromides as the exchange reaction can be performed at very low temperatures, thus preserving the ester functionality.[5][6]
Materials:
-
This compound
-
iPrMgCl·LiCl solution in THF (commercially available or prepared in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -15 °C to -10 °C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Slowly add the iPrMgCl·LiCl solution (1.0-1.1 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at this low temperature for 1-2 hours. The progress of the exchange can be monitored by TLC or GC-MS of quenched aliquots.
-
The resulting solution of the Grignard reagent is then ready for reaction with an electrophile at low temperature.
Data Presentation
The following table summarizes typical reaction parameters for the chemoselective formation of Grignard reagents from aryl bromides bearing ester functionalities, based on literature precedents for similar substrates.[4][10][11]
| Parameter | Protocol 1: LiCl-Mediated Mg Insertion | Protocol 2: Br/Mg Exchange |
| Starting Material | This compound | This compound |
| Reagent | Mg turnings, LiCl | iPrMgCl·LiCl |
| Equivalents of Reagent | 1.2 eq. Mg, 1.2 eq. LiCl | 1.0 - 1.1 eq. |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | Room Temperature to Reflux (initiation), then controlled as needed | -15 °C to -10 °C |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Typical Yield | Moderate to Good (highly substrate dependent) | Good to Excellent |
| Key Considerations | Requires careful temperature control to minimize side reactions. | Requires low-temperature setup; ideal for sensitive substrates. |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]
Application Notes and Protocols: Lithiation of Methyl 5-bromo-1-naphthoate for Further Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted functionalization of aromatic systems is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The naphthalene scaffold, a privileged structure in many biologically active compounds and functional materials, often requires precise substitution patterns to achieve desired properties. One powerful strategy for achieving such functionalization is through the use of organolithium intermediates.
This document provides detailed application notes and protocols for the lithiation of methyl 5-bromo-1-naphthoate via bromine-lithium exchange to generate a versatile 5-lithio-1-naphthoate intermediate. This reactive species can then be quenched with a variety of electrophiles to introduce diverse functional groups at the 5-position of the naphthalene ring, opening avenues for the synthesis of novel compounds for drug discovery and materials science. The methodologies described herein are based on established principles of organometallic chemistry and provide a foundation for further exploration and optimization.
Reaction Principle
The core of this methodology is the bromine-lithium exchange reaction, a rapid and efficient method for the generation of aryllithium species from the corresponding aryl bromides.[1] This reaction typically employs an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. The resulting aryllithium compound is a potent nucleophile and can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The ester functionality on the naphthalene ring is generally compatible with these conditions, although careful temperature control is crucial to avoid competing reactions.
Data Presentation
The following tables summarize the reaction conditions and yields for the lithiation of this compound and subsequent quenching with various electrophiles.
Table 1: Reaction Conditions for Lithiation of this compound
| Parameter | Condition | Reference(s) |
| Substrate | This compound | |
| Lithiating Agent | n-Butyllithium (n-BuLi) | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |
| Temperature | -78 °C | [2] |
| Reaction Time | 15 - 60 minutes | [2] |
Table 2: Functionalization of 5-Lithio-1-naphthoate Methyl Ester with Various Electrophiles
| Electrophile | Reagent | Product | Yield (%) | Reference(s) |
| Formylation | N,N-Dimethylformamide (DMF) | Methyl 5-formyl-1-naphthoate | ~70-80 (estimated) | [3][4] |
| Carboxylation | Carbon Dioxide (CO₂) | Methyl 5-carboxy-1-naphthoate | Typically high | [5] |
| Silylation | Trimethylsilyl chloride (TMSCl) | Methyl 5-(trimethylsilyl)-1-naphthoate | Typically high | |
| Hydroxymethylation | Paraformaldehyde | Methyl 5-(hydroxymethyl)-1-naphthoate | Moderate to high |
Note: The yields presented are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Materials and Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophiles (N,N-dimethylformamide, carbon dioxide, trimethylsilyl chloride, paraformaldehyde)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)
-
Silica gel for column chromatography
Protocol 1: General Procedure for the Lithiation of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a rubber septum, and a thermometer, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1-1.2 eq) in hexanes dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 15-60 minutes. The formation of the 5-lithio-1-naphthoate intermediate is typically rapid.
Protocol 2: Functionalization with Electrophiles (Quenching)
A. Formylation using N,N-Dimethylformamide (DMF) [3][4]
-
Following the lithiation procedure (Protocol 1), add anhydrous N,N-dimethylformamide (1.5-2.0 eq) dropwise to the solution of the 5-lithio-1-naphthoate intermediate at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 5-formyl-1-naphthoate.
**B. Carboxylation using Carbon Dioxide (CO₂) **[5]
-
Following the lithiation procedure (Protocol 1), quench the reaction by pouring the cold solution of the 5-lithio-1-naphthoate intermediate onto an excess of crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature as the dry ice sublimes.
-
Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate.
-
Perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield methyl 5-carboxy-1-naphthoate. Further purification may be achieved by recrystallization or column chromatography.
C. Silylation using Trimethylsilyl Chloride (TMSCl)
-
Following the lithiation procedure (Protocol 1), add freshly distilled trimethylsilyl chloride (1.2-1.5 eq) dropwise to the solution of the 5-lithio-1-naphthoate intermediate at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Perform a standard aqueous workup and purification by column chromatography to isolate methyl 5-(trimethylsilyl)-1-naphthoate.
D. Hydroxymethylation using Paraformaldehyde
-
Following the lithiation procedure (Protocol 1), add freshly dried paraformaldehyde (2.0-3.0 eq) as a solid in one portion to the solution of the 5-lithio-1-naphthoate intermediate at -78 °C.
-
Stir the suspension at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup and purification by column chromatography to obtain methyl 5-(hydroxymethyl)-1-naphthoate.
Mandatory Visualizations
Caption: Experimental workflow for the lithiation and functionalization of this compound.
Caption: Simplified reaction pathway for bromine-lithium exchange and subsequent electrophilic quench.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures - MedCrave online [medcraveonline.com]
- 5. ias.ac.in [ias.ac.in]
Application Note: Purification of Methyl 5-bromo-1-naphthoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Methyl 5-bromo-1-naphthoate using silica gel column chromatography. The methodology is intended to be a starting point for researchers, with guidance on optimization for specific sample impurity profiles.
Introduction
This compound is an aromatic ester intermediate valuable in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure consists of a naphthalene ring system substituted with a bromine atom and a methyl ester group. The presence of both a halogen and an ester functional group makes it a versatile building block in organic synthesis.
Purification of the crude product after synthesis is crucial to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for the separation of compounds based on their differential adsorption to a stationary phase.[2][3] This application note outlines a robust protocol for the purification of this compound using a silica gel stationary phase and a non-polar/polar solvent system.
Physicochemical Properties and Predicted Chromatographic Behavior
The chromatographic behavior of a compound is primarily dictated by its polarity. This compound (C₁₂H₉BrO₂) has a molecular weight of 265.1 g/mol .[4][5] The ester group imparts some polarity, while the bromonaphthalene core is largely non-polar. Generally, esters are of moderate polarity and elute after less polar compounds like hydrocarbons and ethers, but before more polar compounds like alcohols and carboxylic acids.[6]
Potential impurities in the synthesis of this compound, typically prepared by the esterification of 5-bromo-1-naphthoic acid, may include:
-
5-bromo-1-naphthoic acid (starting material): Significantly more polar due to the carboxylic acid group.
-
Methanol (reagent): Highly polar.
-
Side-products: Depending on the synthetic route, these could have varying polarities.
Given this, a solvent system of low to medium polarity is expected to be effective. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common choice for the chromatography of aromatic esters.[7]
Experimental Protocol
This protocol is a general guideline and should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis of the crude material.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Separatory funnel (for solvent addition)
-
Fraction collection tubes
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Determination of Elution Solvent System via TLC
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[8]
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.
-
Spot the solution onto TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system is one that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from its nearest impurities.[8]
Column Preparation (Wet Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance during sample loading.[2]
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the solvent to absorb into the silica gel until the sample is loaded onto the column.
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Collect the eluent in fractions of a consistent volume.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds.
-
Monitor the fractions by TLC to identify those containing the pure product.
Isolation of Purified Product
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Further dry the product under high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the key parameters for the purification of this compound by column chromatography. The values for the mobile phase and Rf are suggested starting points and should be optimized.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate | A common and effective solvent system for aromatic esters.[7] |
| Initial Eluent Ratio | 95:5 to 90:10 (Hexane:Ethyl Acetate) | Start with a low polarity and increase if the product does not elute. |
| Gradient Elution | Gradually increase the percentage of ethyl acetate | Useful for separating compounds with a wider range of polarities. |
| Target Rf Value (TLC) | ~0.3 | In an optimized solvent system for good separation on the column.[8] |
| Sample Loading | Concentrated solution in a minimal volume of volatile solvent | Ensures a narrow band at the start of the chromatography for better separation. |
| Detection Method | TLC with UV visualization | Naphthalene derivatives are typically UV active. |
Visualizations
Experimental Workflow
References
- 1. Methyl5-bromo-6-methoxy-1-naphthoate [myskinrecipes.com]
- 2. Column_chromatography [bionity.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 5-bromo-1-naphthoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 5-bromo-1-naphthoate. Our aim is to facilitate higher reaction yields and product purity through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and cost-effective synthesis involves a two-step process:
-
Electrophilic Bromination: 1-Naphthoic acid is brominated to yield 5-bromo-1-naphthoic acid. The regioselectivity of this step is crucial for the final product yield.
-
Fischer Esterification: The resulting 5-bromo-1-naphthoic acid is then esterified with methanol in the presence of an acid catalyst to produce this compound.
An alternative, though less common, route is the direct bromination of Methyl 1-naphthoate. However, this can sometimes lead to a less controlled reaction and a mixture of isomers.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can arise from both the bromination and esterification steps and include:
-
Unreacted Starting Material: Residual 1-naphthoic acid or 5-bromo-1-naphthoic acid.
-
Isomeric Byproducts: Other brominated isomers of 1-naphthoic acid or its methyl ester, such as 8-bromo-1-naphthoic acid derivatives.
-
Over-brominated Products: Di-brominated or poly-brominated naphthalenes may form if the bromination conditions are too harsh.
-
Residual Acid Catalyst: Traces of the acid used in the esterification step.
Q3: How can I best monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of both the bromination and esterification reactions. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate.
Q4: What are the recommended purification methods for the final product?
A4: The primary methods for purifying crude this compound are:
-
Column Chromatography: This is a highly effective technique for separating the desired product from unreacted starting materials and isomeric impurities. A gradient of hexane and ethyl acetate is commonly used as the eluent.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification method. This is particularly useful for removing minor impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Bromination of 1-Naphthoic Acid
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.- Ensure the reaction temperature is optimal. For bromination with Br₂ in acetic acid, maintaining the temperature in the recommended range is critical. |
| Suboptimal Reagent Stoichiometry | - Use a slight excess of the brominating agent (e.g., N-bromosuccinimide or bromine) to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent over-bromination. |
| Poor Regioselectivity | - The choice of solvent can influence the regioselectivity. Acetic acid is a common solvent that favors bromination at the 5-position.- Control the reaction temperature, as higher temperatures can sometimes lead to the formation of other isomers. |
| Side Reactions | - Protect the reaction from light, especially when using bromine, to minimize radical side reactions.- Ensure the absence of water, as it can interfere with some brominating agents. |
Problem 2: Low Yield in the Fischer Esterification of 5-bromo-1-naphthoic Acid
| Possible Cause | Recommended Solution |
| Equilibrium Not Shifted Towards Product | - Use a large excess of methanol, as it serves as both the reactant and the solvent, driving the equilibrium towards the ester.[2][3][4][5]- Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][3] |
| Insufficient Catalyst | - Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[3][6] |
| Incomplete Reaction | - Increase the reflux time. Monitor the reaction by TLC to confirm the disappearance of the starting carboxylic acid. |
| Hydrolysis of Product During Workup | - During the aqueous workup, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution. Avoid using strong bases which could hydrolyze the ester. |
Problem 3: Difficulty in Purifying the Final Product
| Issue | Recommended Solution |
| Co-elution of Isomers during Column Chromatography | - Optimize the solvent system for column chromatography. A shallow gradient of a less polar solvent system (e.g., increasing the proportion of ethyl acetate in hexane slowly) can improve separation.[1]- Consider using a different stationary phase if silica gel does not provide adequate separation. |
| Product is an Oil and Cannot be Recrystallized | - If the product is an oil, column chromatography is the preferred method of purification.[1]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. |
| Presence of Persistent Colored Impurities | - Washing the organic layer with a solution of sodium thiosulfate during the workup can help remove residual bromine, which can cause discoloration. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1-naphthoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthoic acid in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude 5-bromo-1-naphthoic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-1-naphthoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (as monitored by TLC).[4]
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for the Bromination of 1-Naphthoic Acid (Illustrative)
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 5-bromo-1-naphthoic acid (%) |
| 1 | Br₂ | Acetic Acid | 80 | 4 | ~75 |
| 2 | NBS | Acetonitrile | Reflux | 6 | ~70 |
| 3 | Br₂ | Dichloromethane | 25 | 8 | ~65 (mixture of isomers) |
Table 2: Reaction Conditions and Yields for the Esterification of 5-bromo-1-naphthoic Acid (Illustrative)
| Entry | Catalyst | Methanol (equiv.) | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | H₂SO₄ (cat.) | 20 | Reflux | 6 | >90 |
| 2 | p-TsOH (cat.) | 20 | Reflux | 8 | ~85 |
| 3 | H₂SO₄ (cat.) | 5 | Reflux | 12 | ~60 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
Common side products in the bromination of methyl 1-naphthoate
Welcome to the technical support center for the bromination of methyl 1-naphthoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I have multiple products in my crude NMR/TLC. What are the likely side products?
A1: Besides the desired methyl 4-bromo-1-naphthoate, several side products can form during the bromination of methyl 1-naphthoate. The most common are other isomeric monobrominated products and di- or poly-brominated species. The methoxycarbonyl group at the 1-position is a deactivating group and primarily directs electrophilic substitution to the C4 (para) and C5 (peri) positions of the naphthalene ring.
Common Side Products:
-
Isomeric Monobromination: While the major product is typically the 4-bromo isomer due to electronic and steric factors, bromination can also occur at other positions, notably the 5- and 8-positions.
-
Methyl 5-bromo-1-naphthoate
-
Methyl 8-bromo-1-naphthoate
-
-
Dibromination: Over-bromination is a significant side reaction, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Based on the directing effects, the second bromine atom can add to several positions. A known side product in the related bromination of 1-naphthoic acid is a dibromonaphthalene, suggesting that similar products can be expected here.[1]
-
Methyl 4,5-dibromo-1-naphthoate
-
Methyl 4,8-dibromo-1-naphthoate
-
Other dibromo isomers are also possible.
-
Q2: How can I minimize the formation of these side products?
A2: Controlling the reaction conditions is crucial for maximizing the yield of the desired methyl 4-bromo-1-naphthoate and minimizing impurities.
-
Stoichiometry: Use a carefully measured amount of the brominating agent (e.g., N-bromosuccinimide or bromine). A slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the formation of dibrominated products.
-
Temperature: Perform the reaction at a controlled, low temperature to enhance the regioselectivity. Electrophilic aromatic brominations often show higher selectivity at lower temperatures.
-
Reaction Time: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, GC-MS, or NMR) and quench the reaction as soon as the starting material is consumed to prevent over-bromination.
Q3: I am having trouble separating the desired product from the side products. What purification strategies do you recommend?
A3: The separation of isomeric bromonaphthoates can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method for separating the desired 4-bromo isomer from other monobrominated and dibrominated side products. A silica gel column with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective. Careful selection of the solvent system and a long column may be necessary for baseline separation.
-
Recrystallization: If the desired product is a solid and is the major component of the mixture, recrystallization from a suitable solvent system can be an effective purification method. This may require some experimentation to find the optimal solvent.
Quantitative Data on Product Distribution
| Product | Hypothetical Yield (%) |
| Methyl 4-bromo-1-naphthoate | 70-85 |
| This compound | 5-15 |
| Methyl 8-bromo-1-naphthoate | < 5 |
| Dibrominated Products | 5-10 |
Experimental Protocols
Key Experiment: Bromination of Methyl 1-Naphthoate
This protocol is adapted from a similar procedure for the bromination of 1-methylnaphthalene and should be optimized for your specific requirements.
Materials:
-
Methyl 1-naphthoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
25% Sodium sulfite solution
-
Hexanes
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve methyl 1-naphthoate in anhydrous acetonitrile and cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (1.0-1.2 equivalents) in portions, ensuring the temperature remains below 25°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, add 25% sodium sulfite solution to quench any remaining NBS and stir for 30 minutes.
-
Remove the acetonitrile under reduced pressure.
-
Add hexanes and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with hexanes.
-
Combine the organic layers and wash twice with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Pathway and Side Product Formation
The following diagram illustrates the primary reaction pathway to the desired product and the formation of common side products.
References
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling with Methyl 5-bromo-1-naphthoate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-1-naphthoate.
Systematic Troubleshooting Workflow
When encountering low conversion, a systematic approach is essential to pinpoint the issue. The following workflow provides a logical sequence of steps to diagnose and resolve common problems in the coupling of this compound.
Caption: Systematic workflow for troubleshooting low Suzuki coupling conversion.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound has very low conversion. What are the most common culprits?
Low conversion in Suzuki-Miyaura reactions is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the quality of the reagents, or the reaction conditions.[1][2] For your specific substrate, pay close attention to:
-
Catalyst and Ligand: The naphthyl system can be sterically demanding, potentially requiring a more active catalyst system than standard Pd(PPh₃)₄.[3]
-
Base Selection: The methyl ester on your substrate is sensitive to hydrolysis under harsh basic conditions. The choice of base is therefore a critical balancing act.[4]
-
Reagent Stability: Boronic acids are prone to decomposition, which is a very common cause of low yields.[5]
-
Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxygen, and improper degassing can lead to catalyst deactivation and side reactions like homocoupling.[5][6]
Q2: How can I determine if my palladium catalyst is inactive?
The active catalytic species is Palladium(0).[6] If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ, and this process can sometimes be inefficient.[5][6] Furthermore, some Pd(0) sources like Pd₂(dba)₃ can degrade over time and deposit inactive palladium black.[6]
Troubleshooting Steps:
-
Run a Control Reaction: Test your catalyst on a known, reliable Suzuki coupling, such as the reaction of bromobenzene with phenylboronic acid. If this reaction also fails, your catalyst is likely inactive.[6]
-
Use Modern Precatalysts: Consider using air- and moisture-stable palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for the clean and efficient generation of the active Pd(0) species.[6]
-
Visual Inspection: The formation of significant amounts of black precipitate (palladium black) early in the reaction can indicate catalyst decomposition.[6]
Q3: The methyl ester on my substrate is base-labile. Which base is best to avoid hydrolysis while achieving good conversion?
This is a critical optimization point. Strong bases like NaOH or KOH can readily hydrolyze the ester, while a base that is too weak may not effectively promote the transmetalation step.[7][8]
Base Recommendations (from milder to stronger):
-
Potassium Fluoride (KF): Often effective and mild enough to leave base-labile groups like esters unaffected.[4]
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common and effective choice. Cesium carbonate is more soluble and basic, often leading to higher reactivity, but also carries a greater risk of hydrolysis.[7][9]
-
Potassium Phosphate (K₃PO₄): A strong base that is frequently successful with challenging substrates. It is less nucleophilic than hydroxides, but hydrolysis can still occur, especially at elevated temperatures.[9]
It is recommended to screen these bases to find the optimal balance for your specific boronic acid partner.
Q4: I suspect my boronic acid is decomposing. How can I confirm this and what is the solution?
Boronic acid instability is a primary reason for low yields in Suzuki couplings.[5] They can undergo protodeboronation (reaction with water to revert to the corresponding arene) or trimerize to form unreactive cyclic anhydrides known as boroxines.[5][6]
Solutions:
-
Check Purity: Verify the purity of your boronic acid by NMR before use.
-
Use Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for potential decomposition.[9]
-
Switch to a Boronic Ester: Convert the boronic acid to a more stable derivative. Pinacol (BPin) esters are significantly more robust against protodeboronation and are a popular alternative.[5][9] MIDA boronates are another highly stable option.[6]
Q5: What are the best ligands for coupling with a sterically hindered naphthyl bromide?
For sterically hindered or electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective because they do not promote the key oxidative addition step efficiently.[3] The solution is to use more electron-rich and bulky phosphine ligands.[9][10]
Recommended Ligand Classes:
-
Buchwald Ligands: Dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos are designed to facilitate challenging couplings.[9]
-
Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are very electron-rich and effective but are also air-sensitive.[4]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity.[11]
Q6: I'm observing significant side products. What are they and how can I prevent them?
-
Homocoupling of Boronic Acid: This side product (a biaryl formed from two boronic acid molecules) is most often caused by the presence of oxygen, which can interfere with the catalytic cycle.[5] Prevention: Ensure your solvent and reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[9]
-
Dehalogenation: This occurs when the aryl halide is converted back to the arene (in this case, Methyl 1-naphthoate). This can happen if the intermediate palladium complex reacts with a hydrogen source before transmetalation.[6] Prevention: Use anhydrous conditions and ensure the base is not excessively strong.
-
Protodeboronation: As discussed in Q4, this is the loss of the boronic acid group. Prevention: Use fresh boronic acid, ensure anhydrous conditions where possible, or switch to a more stable boronic ester.[9]
Optimizing Reaction Parameters: A Comparative Table
The following table summarizes key reaction parameters and their likely impact on the Suzuki coupling of this compound.
| Parameter | Options | General Effect on Conversion & Side Products | Citation(s) |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄Buchwald Precatalysts | Pd(II) sources: Require in-situ reduction, can be inefficient.Pd(0) sources: Directly active but can degrade on storage.Precatalysts: Often more robust and give reproducible results. | [5][6] |
| Ligand | PPh₃P(t-Bu)₃Buchwald Ligands (SPhos, XPhos) | PPh₃: Often insufficient for hindered substrates.P(t-Bu)₃: Highly active but air-sensitive.Buchwald Ligands: Excellent for hindered substrates, promoting fast oxidative addition. | [3][9][10] |
| Base | KFK₂CO₃K₃PO₄, Cs₂CO₃ | KF: Mild, good for base-sensitive substrates.K₂CO₃: A good general-purpose base.K₃PO₄, Cs₂CO₃: Stronger bases, can increase reaction rate but also risk ester hydrolysis. | [4][7][9] |
| Solvent | Toluene, Dioxane, THFDMF, AcetonitrileOften with H₂O as co-solvent | Ethers/Aromatics: Very common, often used with water to help dissolve the base.Polar Aprotic: Can sometimes accelerate the reaction but may also favor side reactions. Rigorous degassing is crucial. | [5][11][12] |
| Temperature | 60 - 110 °C | Higher Temp: Increases rate of all steps, can overcome activation barriers for oxidative addition.Too High: Can lead to decomposition of reagents, catalyst, or product. | [9][13] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Screening
This protocol provides a starting point for optimizing the reaction. It should be adapted based on the specific boronic acid used.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the finely ground base (2.0-3.0 equiv).[9]
-
Degassing: Seal the flask with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step.[9][14]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe.[9]
-
Catalyst Addition: Add the palladium precatalyst (1-5 mol%) and ligand (if not using a pre-formed complex) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[9]
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to diagnosing failures, as low conversion often results from a bottleneck at one of these key stages.[15]
Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium Catalyst Removal from Methyl 5-bromo-1-naphthoate Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving Methyl 5-bromo-1-naphthoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from this compound reaction mixtures?
A1: The most prevalent methods for removing residual palladium from cross-coupling reactions involving aryl bromides like this compound include:
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Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as those with thiol, amine, or trimercaptotriazine (TMT) functionalities on a silica or polymer backbone.[1]
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Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as palladium black.[2][3]
-
Chromatography: Column chromatography is a highly effective technique for separating the desired product from both soluble and insoluble palladium species, as well as other reaction impurities.[3]
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Extraction: Liquid-liquid extraction can be employed to remove certain palladium salts into an aqueous phase.[3]
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Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1]
Q2: How do I choose the best palladium removal method for my specific experiment with this compound?
A2: The optimal method depends on several factors:
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Nature of the Palladium Species: Determine if the palladium is in a soluble (homogeneous) or insoluble (heterogeneous) form. Simple filtration is often sufficient for heterogeneous catalysts, while soluble palladium requires methods like scavenging, chromatography, or extraction.[2]
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Desired Purity Level: For pharmaceutical applications, stringent limits on residual palladium (often in the low ppm range) may necessitate the use of highly efficient methods like specialized scavengers or a combination of techniques.
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Product Stability and Solubility: The stability of this compound and its solubility in various solvents will dictate the feasibility of methods like chromatography and extraction.
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Scale of the Reaction: For large-scale manufacturing, factors like cost and ease of implementation are crucial, making methods like filtration and treatment with cost-effective adsorbents more attractive.[4]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials, typically silica-based or polymeric resins, that are functionalized with ligands that have a high affinity for palladium. These ligands, often containing sulfur (thiol) or nitrogen (amine) functional groups, chelate with the palladium, effectively trapping it onto the solid support.[1][4] The scavenger-bound palladium can then be easily removed from the reaction mixture by simple filtration.[5]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a widely used and cost-effective adsorbent for removing palladium residues.[6] However, a significant drawback is the potential for non-specific adsorption of the desired product, which can lead to lower yields.[6] The efficiency of palladium removal can also vary between different grades of activated carbon.
Troubleshooting Guide
Issue 1: Low Efficiency of Palladium Removal
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Symptom: Residual palladium levels remain above the acceptable limit after treatment.
-
Possible Causes & Solutions:
-
Incorrect Method Selection: If using filtration for a reaction with a homogeneous catalyst, switch to a method suitable for soluble palladium, such as treatment with a scavenger or chromatography.[2]
-
Suboptimal Scavenger Performance:
-
Scavenger Choice: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)).[2] Consider screening a small panel of different scavengers to find the most effective one for your specific reaction conditions.
-
Insufficient Scavenger or Time: Increase the amount of scavenger or the treatment time. Gentle heating can also improve scavenger efficiency, provided the product is thermally stable.[1]
-
-
Colloidal Palladium: Colloidal palladium particles may be too small to be effectively removed by standard filtration. In such cases, adding a flocculating agent or treating the mixture with an adsorbent like activated carbon or silica gel prior to filtration can be beneficial.[2]
-
Issue 2: Significant Product Loss During Palladium Removal
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Symptom: The yield of this compound is significantly lower after the purification step.
-
Possible Causes & Solutions:
-
Adsorption onto Scavenger/Adsorbent:
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Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1]
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Thorough Washing: After filtration, wash the scavenger or adsorbent cake with fresh solvent to recover any adsorbed product.[2]
-
Solvent Selection: A solvent in which your product is highly soluble may reduce its non-specific binding to the adsorbent.[1]
-
-
Alternative Purification Method: If product loss remains high, consider switching to a different purification technique such as crystallization or extraction.[1]
-
Data Presentation: Comparison of Palladium Removal Methods
| Method | Typical Residual Pd Levels | Product Yield | Advantages | Disadvantages | Scalability |
| Filtration through Celite® | >100 ppm (for heterogeneous Pd) | High | Simple, fast, low cost | Ineffective for soluble palladium | High |
| Activated Carbon | 10-100 ppm | Moderate to High | Low cost, effective for various Pd species | Potential for product loss due to non-specific adsorption | High |
| Thiol-Based Silica Scavengers | <10 ppm | High | High selectivity, high efficiency | Higher cost than carbon | Moderate to High |
| TMT-Based Scavengers | <10 ppm | High | Very high efficiency for a broad range of Pd species | Higher cost | Moderate to High |
| Column Chromatography | <5 ppm | Moderate to High | High purity, removes other impurities | Time-consuming, solvent-intensive, can be costly on a large scale | Low to Moderate |
| Crystallization | Variable | Moderate | Can be highly effective, integrates purification and isolation | Dependent on product's crystallization properties, may require optimization | High |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger
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Reaction Work-up: Upon completion of the reaction, cool the mixture to room temperature. If necessary, perform an initial aqueous work-up to remove inorganic salts.
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Solvent Selection: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst used).
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Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[7]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[8]
-
Stirring: Stir the suspension at room temperature for 1-12 hours.[7][8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad is crucial for removing fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Improving the regioselectivity of the bromination of methyl 1-naphthoate
Welcome to the technical support center for the regioselective bromination of methyl 1-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this electrophilic aromatic substitution reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of methyl 1-naphthoate, providing potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| TR-01 | Low or no conversion of starting material. | 1. Inactive brominating agent: The brominating agent (e.g., Br₂, NBS) may have degraded. 2. Insufficient activation: If using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), it may be hydrated or of poor quality. 3. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh bottle of the brominating agent or purify it before use. 2. Use anhydrous Lewis acid and handle it under inert atmosphere. Consider adding fresh catalyst. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| TR-02 | Poor regioselectivity with a mixture of multiple isomers. | 1. Reaction conditions favoring multiple substitution sites: High temperatures or highly reactive brominating agents can reduce selectivity. 2. Inappropriate solvent: The polarity of the solvent can influence the stability of the intermediates and thus the product distribution. 3. Presence of radical pathways: For reagents like NBS, initiation of radical reactions can lead to side products. | 1. Conduct the reaction at a lower temperature. Use a milder brominating agent (e.g., NBS instead of Br₂). 2. Experiment with solvents of different polarities (e.g., chlorinated solvents, acetic acid). 3. Perform the reaction in the dark and/or add a radical inhibitor if radical side reactions are suspected. |
| TR-03 | Formation of polybrominated products. | 1. Excess of brominating agent: Using more than one equivalent of the brominating agent will lead to multiple substitutions. 2. High reactivity of the monobrominated product: The initial product may be more activated towards further bromination than the starting material under the reaction conditions. | 1. Use one equivalent or slightly less of the brominating agent. Add the brominating agent slowly to the reaction mixture. 2. Monitor the reaction closely and stop it once the desired monobrominated product is formed. Consider using a less reactive brominating agent. |
| TR-04 | Difficult separation of isomers. | 1. Similar polarity of the isomers: The 4-bromo and 5-bromo isomers, as well as other minor isomers, may have very similar polarities, making chromatographic separation challenging. | 1. Optimize the chromatographic conditions (e.g., solvent system, column material). 2. Consider derivatization of the mixture to improve separability, followed by removal of the derivatizing group. 3. Recrystallization from a suitable solvent system may selectively crystallize one isomer. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the methodology and principles of the bromination of methyl 1-naphthoate.
Q1: What is the expected regioselectivity for the bromination of methyl 1-naphthoate?
A1: The methoxycarbonyl group (-CO₂Me) at the 1-position is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution of 1-substituted naphthalenes with deactivating groups, the electrophile preferentially attacks the other ring, primarily at the C5 and C8 positions. Therefore, the major products are expected to be methyl 5-bromo-1-naphthoate and methyl 8-bromo-1-naphthoate. Substitution at the C4 position can also occur, but is generally less favored due to steric hindrance and electronic effects.
Q2: How can I favor the formation of the 4-bromo isomer?
A2: While the 5- and 8-isomers are generally favored, altering reaction conditions can influence the product ratio. The formation of the 4-bromo isomer is considered a kinetically controlled process. Using a non-polar solvent and a less reactive brominating agent at low temperatures may increase the proportion of the 4-bromo product. However, achieving high selectivity for the 4-bromo isomer is challenging.
Q3: How can I increase the yield of the 5-bromo isomer?
A3: The 5-bromo isomer is often the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration may favor its formation. The choice of solvent can also play a crucial role; polar solvents can stabilize the transition state leading to the 5-bromo isomer.
Q4: What are some common side products in this reaction?
A4: Besides the desired monobrominated isomers (4-bromo, 5-bromo, 8-bromo), common side products include dibrominated and polybrominated methyl naphthoates. If N-bromosuccinimide (NBS) is used, side-chain bromination on the methyl ester group can occur under radical conditions (e.g., in the presence of light or radical initiators).
Q5: Which analytical techniques are best for determining the isomer ratio?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers, providing a quantitative analysis of the product mixture.[1][2] Proton NMR (¹H NMR) spectroscopy is also very useful for characterizing the isomers, as the coupling patterns and chemical shifts of the aromatic protons are distinct for each substitution pattern.[3][4]
Data Presentation
The regioselectivity of the bromination of 1-substituted naphthalenes is highly dependent on the nature of the substituent and the reaction conditions. While specific quantitative data for methyl 1-naphthoate is not extensively reported, the following table summarizes the expected and observed trends for related compounds.
| Brominating Agent | Catalyst / Additive | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Reference |
| Br₂ | None | Dichloromethane | -30 | 1,4-dibromonaphthalene (from 1-bromonaphthalene) | 1,5-dibromonaphthalene | [5] |
| Br₂ | KSF Clay | Dichloromethane | 25 | 1,5-dibromonaphthalene (from naphthalene, short reaction time) | 1,4-dibromonaphthalene | [6] |
| Br₂ | Synclyst 13 | Dichloromethane | 25 | 1,4-dibromonaphthalene (from naphthalene) | 1,5-dibromonaphthalene | [6] |
| Br₂ | FeBr₃ | CCl₄ | 77 | 1,5-dibromonaphthalene (from 1-bromonaphthalene, photobromination) | 1,3,5-tribromonaphthalene | [5] |
Note: This table illustrates general trends in the bromination of naphthalene and its derivatives. The actual product distribution for methyl 1-naphthoate may vary.
Experimental Protocols
Protocol 1: General Procedure for the Bromination of Methyl 1-Naphthoate with Bromine
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 1-naphthoate (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetic acid).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or other cooling system.
-
Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred solution of the ester. The addition should be done dropwise to control the reaction rate and temperature.
-
Reaction: Stir the reaction mixture at the chosen temperature for the desired time (e.g., 1-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer with water and brine. If the reaction was performed in acetic acid, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired brominated isomer(s).
Protocol 2: General Procedure for the Bromination of Methyl 1-Naphthoate with N-Bromosuccinimide (NBS)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 1-naphthoate (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Addition of NBS: Add N-bromosuccinimide (1.0-1.1 eq) to the solution in one portion or in small portions.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by TLC or GC. To avoid radical side reactions, it is advisable to conduct the reaction in the dark.
-
Work-up: Once the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Factors influencing the regioselectivity of bromination.
Caption: General experimental workflow for bromination.
References
- 1. scispace.com [scispace.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Methyl 4-bromo-1-naphthoate(35615-97-5) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 5-bromo-1-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl 5-bromo-1-naphthoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process:
-
Bromination: Electrophilic bromination of 1-naphthoic acid to yield 5-bromo-1-naphthoic acid.
-
Esterification: Fischer esterification of 5-bromo-1-naphthoic acid with methanol under acidic catalysis to produce the final product, this compound.
Q2: What are the critical parameters to control during the bromination step at scale?
A2: Key parameters for a successful large-scale bromination include:
-
Temperature Control: The reaction is exothermic. Maintaining a consistent temperature is crucial to prevent over-bromination and the formation of side products.
-
Reagent Addition Rate: Slow and controlled addition of the brominating agent (e.g., bromine or N-bromosuccinimide) is essential to manage the reaction's exothermicity and ensure regioselectivity.
-
Solvent Selection: The choice of solvent can influence the reaction rate and solubility of reactants and products.
-
Stirring: Efficient agitation is necessary to ensure homogeneity and consistent heat transfer throughout the reaction mixture.
Q3: What are the common challenges during the Fischer esterification of 5-bromo-1-naphthoic acid?
A3: The Fischer esterification is an equilibrium reaction, and challenges on a larger scale include:
-
Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the product. This is typically done by using a large excess of methanol or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus.
-
Catalyst Choice and Concentration: While common strong acids like sulfuric acid or p-toluenesulfonic acid are effective, their concentration needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting material or product.
-
Reaction Time and Temperature: Monitoring the reaction to completion is crucial to avoid a mixture of starting material and product, which can complicate purification.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both the bromination and esterification steps.[1][2] By comparing the reaction mixture to spots of the starting material and, if available, the product, you can determine when the reaction is complete.[1] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Q5: What are the typical impurities I might encounter?
A5: Potential impurities include:
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From Bromination: Unreacted 1-naphthoic acid, and di-brominated or other isomeric brominated naphthoic acids.
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From Esterification: Unreacted 5-bromo-1-naphthoic acid.
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From Side Reactions: Depending on the reaction conditions, other byproducts may form.
Q6: What are the recommended purification methods for this compound at a larger scale?
A6: The primary methods for purification are:
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Recrystallization: This is often the most effective and scalable method for purifying solid products.[3] Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[3]
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Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and challenging to scale up for large quantities.[3][4] It is more suitable for purifying smaller batches or for removing impurities that are difficult to separate by recrystallization.[4]
Troubleshooting Guides
Problem 1: Low Yield in Bromination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction using TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Insufficient brominating agent. | Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary, but this should be optimized to avoid over-bromination. |
| Poor regioselectivity. | Optimize the reaction temperature and addition rate of the brominating agent. Lower temperatures often favor higher selectivity. |
Problem 2: Formation of Multiple Products in Bromination
| Possible Cause | Suggested Solution |
| Over-bromination (di-bromination). | Reduce the amount of brominating agent used. Ensure slow and controlled addition to avoid localized high concentrations. Maintain a lower reaction temperature. |
| Formation of isomers. | Carefully control the reaction temperature. The regioselectivity of electrophilic aromatic substitution can be temperature-dependent. |
Problem 3: Low Conversion in Fischer Esterification
| Possible Cause | Suggested Solution |
| Equilibrium not sufficiently shifted to the product side. | Use a larger excess of methanol. If feasible on your scale, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst. Optimize the catalyst loading; too little will result in a slow reaction, while too much can lead to side reactions. |
| Steric hindrance of the naphthoic acid. | For sterically hindered acids, consider alternative esterification methods such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), although this is less common for large-scale synthesis due to cost and the formation of dicyclohexylurea byproduct.[5] |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Oily product that does not crystallize. | The presence of impurities can inhibit crystallization. Try to purify a small sample by column chromatography to obtain a pure seed crystal, which can then be used to induce crystallization of the bulk material. Ensure all solvent from the reaction work-up has been removed. |
| Product and impurities have similar solubility. | For recrystallization, screen a variety of solvent systems (both single and mixed solvents) to find one that provides good separation. A slow cooling rate can improve crystal purity. |
| Ineffective separation by column chromatography. | Optimize the solvent system for column chromatography using TLC. A gradient elution from a non-polar to a more polar solvent system may be necessary to achieve good separation.[4] |
Quantitative Data Summary
| Parameter | Bromination of 1-Naphthoic Acid (Representative) | Fischer Esterification (Representative) |
| Reactants | 1-Naphthoic Acid, Brominating Agent (e.g., Br₂, NBS) | 5-Bromo-1-naphthoic acid, Methanol |
| Catalyst | Lewis or Brønsted acid (optional) | Concentrated H₂SO₄ or p-TsOH |
| Solvent | Acetic Acid, Dichloromethane, or other suitable solvent | Methanol (serves as reactant and solvent) |
| Temperature | 20-50 °C (highly dependent on brominating agent) | Reflux (approx. 65 °C for methanol) |
| Reaction Time | 2-24 hours (monitor by TLC) | 4-24 hours (monitor by TLC) |
| Typical Yield | 70-90% | 80-95% |
Note: This data is representative and may vary based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 5-Bromo-1-naphthoic Acid
Materials:
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1-Naphthoic acid
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N-Bromosuccinimide (NBS)
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Acetic acid
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Sodium thiosulfate solution (aqueous)
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Sodium bicarbonate solution (aqueous)
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Water
Procedure:
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In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-naphthoic acid and acetic acid.
-
Stir the mixture to obtain a homogeneous solution.
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Cool the reaction mixture to 15-20 °C using an ice bath.
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Slowly add NBS portion-wise over 1-2 hours, maintaining the internal temperature below 25 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
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Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate with a small amount of acetic acid).
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
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Slowly add the reaction mixture to a larger vessel containing water to precipitate the crude product.
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Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry the crude 5-bromo-1-naphthoic acid.
Protocol 2: Scale-up Fischer Esterification to this compound
Materials:
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Crude 5-Bromo-1-naphthoic acid
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Methanol
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Concentrated Sulfuric Acid
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Saturated sodium bicarbonate solution (aqueous)
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Brine (saturated aqueous sodium chloride)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate or other suitable extraction solvent
Procedure:
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In a reaction vessel equipped with a reflux condenser and magnetic or mechanical stirring, add the crude 5-bromo-1-naphthoic acid and a large excess of methanol.
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Slowly and carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux and maintain for 4-8 hours.
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Monitor the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate) until the starting carboxylic acid is no longer visible.[2]
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Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Stability and storage conditions for Methyl 5-bromo-1-naphthoate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of Methyl 5-bromo-1-naphthoate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are hydrolysis and photodecomposition.
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Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which would yield 5-bromo-1-naphthoic acid and methanol. This process can be catalyzed by acidic or basic conditions.
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Photodecomposition: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. Exposure to light may lead to the cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of degradation products.
Q3: How can I tell if my sample of this compound has degraded?
Degradation can be identified through several methods:
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Visual Inspection: Any change in the physical appearance of the solid, such as discoloration (e.g., yellowing) or clumping, may indicate degradation.
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Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the sample. The appearance of new peaks or a decrease in the area of the main peak would suggest the presence of degradation products.
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Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of degradation products, such as the corresponding carboxylic acid from hydrolysis.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Problem: Inconsistent or unexpected experimental results.
If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your this compound stock.
Troubleshooting Workflow:
References
Minimizing homocoupling of boronic acids in reactions with Methyl 5-bromo-1-naphthoate
Topic: Minimizing Homocoupling of Boronic Acids in Reactions with Methyl 5-bromo-1-naphthoate
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions, specifically with substrates like this compound. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help diagnose and resolve common issues, thereby improving reaction yield and purity.
Troubleshooting Guide: Excessive Homocoupling
High levels of boronic acid homocoupling can significantly reduce the yield of the desired cross-coupled product and complicate purification. Use this guide to diagnose and address the potential causes of this common side reaction.
dot
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind boronic acid homocoupling in Suzuki reactions?
A1: There are two main pathways that lead to the unwanted formation of symmetrical biaryls from boronic acids:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3] Rigorous exclusion of oxygen from the reaction mixture is crucial to suppress this pathway.[2][4]
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Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled byproduct and the active Pd(0) catalyst.[1][4] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.[5]
dot
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How can I effectively remove dissolved oxygen from my reaction mixture?
A2: Rigorous degassing of solvents and the reaction mixture is critical.[1] Two common and effective methods are:
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Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can displace dissolved oxygen.[5] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[4][6]
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Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[5]
Q3: Which palladium source is best to minimize homocoupling?
A3: The choice of palladium source can significantly impact the extent of homocoupling.[1]
-
Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are often preferred as they do not require an initial reduction step that can lead to homocoupling.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), consider adding a mild reducing agent like potassium formate to facilitate the formation of the active Pd(0) species and minimize direct reaction with the boronic acid.[4][6][7]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands stabilize the palladium catalyst and modulate its reactivity.[1] To minimize homocoupling, consider the following:
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Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[1][8] These ligands can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.
Q5: How does the choice of base affect homocoupling?
A5: The base is crucial for activating the boronic acid, but a poor choice can promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[1]
Q6: What are the ideal solvent and temperature conditions?
A6: Both solvent and temperature are critical parameters to control.
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Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[1][9] While water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling.[9]
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Temperature: It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions, including homocoupling, more than the desired cross-coupling.[1][8]
Q7: Are there any procedural tips to further reduce homocoupling?
A7: Yes, several procedural modifications can be beneficial:
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Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Use a slight excess of the aryl halide: This can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[1]
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Pre-heating the reaction mixture: Heating the catalyst, base, solvent, and this compound for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid can help to ensure the catalyst is in its active form and ready for the cross-coupling reaction.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the effect of different bases and solvents on the yield of Suzuki-Miyaura cross-coupling reactions, which can be used as a guide for optimizing your reaction with this compound.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 60 | 95 | [1] |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 60 | 90 | [1] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 70 | [1] |
| 4 | NaOAc | DMF/H₂O (1:1) | 80 | 60 | 65 | [1] |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50 | [1] |
| Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O. |
Table 2: Influence of Solvent on Homocoupling
| Solvent System | Outcome | Reference |
| Toluene, 1,4-Dioxane | Generally effective at minimizing homocoupling | [9] |
| Aqueous Acetone (3:1) | Eliminated homocoupling observed with higher water content | [9] |
| DMF | Can act as a ligand and participate in redox reactions to yield Pd(0) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol incorporates several best practices to suppress the formation of the boronic acid homocoupling byproduct.
dot
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
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This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.2 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)
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Schlenk flask or similar reaction vessel
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
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Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Disclaimer: This technical support guide provides general recommendations. Reaction conditions should be optimized for each specific substrate combination. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Methyl 5-bromo-1-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation and other common issues encountered during the cross-coupling of Methyl 5-bromo-1-naphthoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most frequently employed reactions include:
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Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
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Heck Coupling: For the formation of a C-C bond with alkenes.[1]
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Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[2]
Q2: Why is my cross-coupling reaction with this compound failing or giving low yields?
A2: Low or no conversion in the cross-coupling of this compound can be attributed to several factors, with catalyst deactivation being a primary concern. Other potential causes include suboptimal reaction conditions, poor reagent quality, and inherent substrate properties. The naphthalene core and the electron-withdrawing methyl ester group can influence the reactivity and stability of the catalytic system.
Q3: What are the primary signs of catalyst deactivation?
A3: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3] This indicates the aggregation of the active Pd(0) species into an inactive form. Other signs include a stalled reaction (no further product formation over time) and the presence of significant amounts of starting material upon reaction completion.
Q4: How does the methyl ester group in this compound affect the reaction?
A4: The methyl ester group is an electron-withdrawing group, which can make the oxidative addition step of the catalytic cycle more favorable. However, it can also be susceptible to hydrolysis under strongly basic conditions, leading to the formation of the corresponding carboxylate, which might complicate the reaction and purification.
Q5: Can the naphthalene ring itself contribute to catalyst deactivation?
A5: Yes, the extended π-system of the naphthalene ring can interact with the palladium center. In some cases, this can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. Additionally, steric hindrance from the peri-protons on the naphthalene ring can influence the approach of coupling partners to the metal center.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | 1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. 2. Use a pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species. 3. Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.[4] | Bulky and electron-rich ligands stabilize the Pd(0) center, preventing aggregation. Pre-catalysts can provide a more controlled entry into the catalytic cycle. Lower temperatures can prolong catalyst lifetime. |
| Inefficient Oxidative Addition | 1. Increase reaction temperature cautiously: A modest increase in temperature (e.g., in 10 °C increments) can sometimes overcome the activation barrier for oxidative addition. 2. Use a more electron-rich ligand: Ligands that increase the electron density on the palladium center can facilitate oxidative addition. | While the ester group is activating, steric hindrance from the naphthalene core might still impede this step. |
| Suboptimal Base or Solvent | 1. Screen different bases: The choice of base is critical and can depend on the specific coupling reaction. For Suzuki reactions, consider bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are common.[4][5] 2. Screen different solvents: Common solvents include toluene, dioxane, THF, and DMF. Ensure the solvent is anhydrous and degassed. | The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). The solvent affects solubility, catalyst stability, and reaction kinetics. |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Agglomeration | 1. Increase ligand-to-palladium ratio: A slight excess of the ligand can help maintain the monoligated, active state of the catalyst. 2. Use a ligand that promotes catalyst stability: Bulky phosphine ligands or NHCs are effective in preventing the formation of palladium nanoparticles. | Excess ligand can shift the equilibrium away from the formation of ligand-less palladium species that are prone to aggregation. |
| Presence of Oxygen | 1. Ensure rigorous inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.[4] |
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid (Suzuki) | 1. Thoroughly degas the reaction mixture: The presence of oxygen can promote the homocoupling of boronic acids. 2. Use a Pd(0) pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the in-situ reduction to Pd(0). | Oxygen can facilitate the oxidative homocoupling of the organoboron reagent. |
| Dehalogenation (Reduction of the C-Br bond) | 1. Choose a non-protic solvent: Protic solvents can sometimes act as a hydride source, leading to dehalogenation. 2. Optimize the base: Some bases can promote dehalogenation. Screening different bases may be necessary. | The mechanism of dehalogenation often involves a hydride source. |
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following tables provide a summary of typical reaction conditions and yields for various cross-coupling reactions with substrates similar to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 85 |
| 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 5-Bromoindole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | dppf | K₂CO₃ | DME | 80 | 2 | 95 |
Table 2: Heck Coupling of Aryl Bromides with Styrene
| Aryl Bromide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd-L1 (0.5) | N,N-bidentate | Na₂CO₃ | DMA | 50 | 1 | >99 |
| Bromobenzene | Pd EnCat (polyurea encapsulated Pd(OAc)₂) | - | Na₂CO₃ | NMP | 150 | 3 | 95 |
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodotoluene | Pd/Cu₂O/Al₂O₃ (17:1 Pd:Cu) | - | - | - | DMA | 80 | - | 60 |
| 1-Bromo-3,5-dimethoxybenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | DTBNpP | TMP | DMSO | RT | 1.5 | 96 |
| 5-Bromoindole | PdCl₂(PPh₃)₂ (3) | CuI (5) | PPh₃ | Et₃N | DMF | 80 | 4-6 | 93 |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Aryl Bromide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (0.5) | tBuXPhos | tBuOK | Toluene | 85 | - | >95 |
| 1-Chloro-4-(trifluoromethyl)benzene | [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos | K₃PO₄ | H₂O | 100 | 24 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Common catalyst deactivation pathways in palladium-catalyzed cross-coupling reactions.
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Purifying Crude Methyl 5-bromo-1-naphthoate via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of crude Methyl 5-bromo-1-naphthoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
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Solvent Selection: Ensure you have selected a suitable solvent. For aromatic esters like this compound, solvents such as lower aliphatic alcohols (e.g., methanol, ethanol) or solvent mixtures like hexane/ethyl acetate can be effective. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
-
Solvent Volume: If the solvent is appropriate, you may not be using enough of it. Add small increments of the hot solvent to the crude material with continuous stirring and heating until the solid dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.
Q2: No crystals are forming upon cooling. What is the problem?
A2: The failure of crystals to form is a common issue, often due to supersaturation or the use of excessive solvent.[1]
-
Induce Crystallization:
-
Seeding: Add a single, pure crystal of this compound to the solution. This "seed" crystal provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can serve as nucleation points.
-
-
Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower Temperature: If crystals still do not form at room temperature, try cooling the solution in an ice bath.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts and separates from the solvent as a liquid instead of crystallizing. This is more common when the melting point of the compound is close to the boiling point of the solvent or when significant impurities are present.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool slowly.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help slow the cooling process.
-
Change Solvent: If oiling out persists, a different solvent or a solvent mixture may be necessary.
Q4: The recovered crystals are discolored. How can I remove colored impurities?
A4: Colored impurities can often be removed by adding activated charcoal to the hot solution before filtration.
-
Procedure: After the crude product has dissolved in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. Ensure the filtration apparatus is pre-heated to prevent premature crystallization of the product in the funnel.
Q5: My final yield is very low. What are the possible reasons?
A5: A low yield can result from several factors during the recrystallization process.
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor.
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure the funnel and receiving flask are sufficiently hot.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Data Presentation
| Solvent System | Suitability for Recrystallization | Rationale |
| Single Solvents | ||
| Methanol | Good | Lower aliphatic alcohols often show good solubility at high temperatures and lower solubility at room temperature for similar compounds. A procedure for a closely related isomer using methanol has been reported. |
| Ethanol | Good | Similar to methanol, ethanol is a common and effective solvent for the recrystallization of moderately polar organic compounds. |
| Ethyl Acetate | Moderate | As an ester itself, ethyl acetate can be a good solvent. However, its lower polarity might lead to high solubility even at room temperature, potentially reducing yield. Often used in combination with a non-polar solvent. |
| Toluene | Moderate | The aromatic nature of toluene can lead to good solubility, but its high boiling point may increase the risk of "oiling out." |
| Hexane | Poor (as a single solvent) | This compound is likely to have low solubility in non-polar solvents like hexane even at elevated temperatures. Best used as an anti-solvent in a mixed solvent system. |
| Mixed Solvents | ||
| Hexane / Ethyl Acetate | Very Good | This is a commonly used solvent system for a wide range of organic compounds. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added dropwise until the solution becomes turbid. Reheating to clarify and then slow cooling can yield high-purity crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol is based on established procedures for the recrystallization of similar compounds, specifically methyl esters of brominated naphthoic acids.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar or boiling chips
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary tests or the table above, select a suitable solvent. Methanol is a good starting point.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add a small portion of the hot solvent to the flask containing the crude solid.
-
Heat the mixture while stirring to encourage dissolution.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal or other insoluble impurities are present, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on a hot plate or in an oven.
-
Pour the hot solution through the preheated funnel to remove the insoluble materials.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven can be used.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Obtain spectroscopic data (e.g., NMR, IR) to confirm the identity and purity of the compound.
-
Visualization
The following diagram illustrates the logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 5-bromo-1-naphthoate
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-bromo-1-naphthoate and its parent compound, Methyl 1-naphthoate. The inclusion of the unsubstituted analogue allows for a clear illustration of the effect of the bromine substituent on the chemical shifts of the naphthalene ring system. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and Methyl 1-naphthoate. The data has been compiled from various sources and is presented for comparative analysis.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 8.14 | d | 7.8 |
| H-3 | 7.52 | t | 7.9 | |
| H-4 | 8.03 | d | 8.0 | |
| H-6 | 7.88 | d | 7.6 | |
| H-7 | 7.44 | t | 7.9 | |
| H-8 | 8.89 | d | 8.7 | |
| -OCH₃ | 4.00 | s | - | |
| Methyl 1-naphthoate | H-2 | 8.11 | dd | 7.3, 1.2 |
| H-3 | 7.49 | td | 7.8, 1.3 | |
| H-4 | 7.89 | d | 8.2 | |
| H-5 | 8.01 | d | 8.3 | |
| H-6 | 7.62 | ddd | 8.5, 6.9, 1.4 | |
| H-7 | 7.53 | ddd | 8.1, 6.9, 1.2 | |
| H-8 | 8.95 | dd | 8.7, 1.2 | |
| -OCH₃ | 3.98 | s | - |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | 125.4 |
| C-2 | 130.3 | |
| C-3 | 128.2 | |
| C-4 | 131.1 | |
| C-4a | 133.4 | |
| C-5 | 126.7 | |
| C-6 | 129.1 | |
| C-7 | 128.1 | |
| C-8 | 133.9 | |
| C-8a | 126.0 | |
| C=O | 169.1 | |
| -OCH₃ | 52.3 | |
| Methyl 1-naphthoate | C-1 | 127.0 |
| C-2 | 130.2 | |
| C-3 | 125.7 | |
| C-4 | 128.5 | |
| C-4a | 133.6 | |
| C-5 | 124.7 | |
| C-6 | 126.4 | |
| C-7 | 127.9 | |
| C-8 | 131.5 | |
| C-8a | 125.9 | |
| C=O | 167.9 | |
| -OCH₃ | 52.1 |
Experimental Protocols
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid issues with shimming.
2. ¹H NMR Spectroscopy Acquisition: [1]
-
The ¹H NMR spectra are typically recorded on a 400 MHz spectrometer.
-
The acquisition parameters should be set to obtain high-resolution spectra. This includes a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is recommended for quantitative analysis.[1]
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
3. ¹³C NMR Spectroscopy Acquisition: [2]
-
The ¹³C NMR spectra are typically recorded on the same spectrometer at a frequency of 100 MHz.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required.[2]
-
Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]
-
A relaxation delay of 2-5 seconds is often used to ensure proper relaxation of quaternary carbons.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 5-bromo-1-naphthoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these molecular structures. This guide provides a detailed comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 5-bromo-1-naphthoate. By examining the fragmentation of structurally related compounds and leveraging established principles of mass spectrometry, we offer a comprehensive resource for the characterization of this and similar halogenated aromatic compounds.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is anticipated to be characterized by a series of distinct fragmentation pathways, influenced by the stable naphthyl core, the ester functional group, and the presence of the bromine atom. The bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 isotope peaks for bromine-containing fragments.[1][2]
The primary fragmentation events are predicted to involve:
-
Loss of the methoxy radical (•OCH3): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the carbomethoxy group (•COOCH3): This fragmentation results in the formation of the bromonaphthyl cation.
-
Loss of the bromine atom (•Br): Cleavage of the C-Br bond will yield the methyl naphthoate cation.[1]
-
Sequential loss of CO and OCH3: Following the initial loss of the methoxy group, the resulting acylium ion can further lose a molecule of carbon monoxide (CO).
These predicted pathways are informed by the known fragmentation patterns of aromatic esters and halogenated compounds.[3][4]
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation pattern, a comparison with the known mass spectra of Methyl 1-naphthoate and other related compounds is essential.
Methyl 1-naphthoate: The mass spectrum of the parent compound, Methyl 1-naphthoate, serves as a foundational comparison. Its fragmentation is dominated by the loss of the methoxy radical (•OCH3) to form the naphthoyl cation (m/z 155), followed by the loss of carbon monoxide (CO) to yield the naphthyl cation (m/z 127).[5]
Methyl 2-naphthoate: Similar to its isomer, Methyl 2-naphthoate also exhibits primary fragmentation through the loss of the methoxy radical and subsequent loss of CO.[6][7][8] The consistent fragmentation behavior of these isomers underscores the stability of the naphthoyl and naphthyl cations.
The introduction of a bromine atom in this compound is expected to introduce new fragmentation pathways, primarily the loss of the bromine radical, and to influence the relative abundances of the common fragments observed in the non-brominated analogues. The position of the bromine atom can also influence the fragmentation, although major pathways are generally conserved.[9]
Quantitative Data Summary
The following table summarizes the predicted major fragments for this compound and compares them with the observed fragments for Methyl 1-naphthoate.
| Fragment Ion | Predicted m/z for this compound | Observed m/z for Methyl 1-naphthoate [5] | Proposed Structure of Fragment |
| [M]•+ | 264/266 | 186 | Molecular Ion |
| [M - •OCH3]+ | 233/235 | 155 | 5-Bromonaphthoyl cation |
| [M - •Br]+ | 185 | - | Methyl 1-naphthoate cation |
| [M - •COOCH3]+ | 155/157 | - | 5-Bromonaphthyl cation |
| [M - •OCH3 - CO]+ | 205/207 | 127 | 5-Bromonaphthyl cation |
Detailed Experimental Protocol
The following is a representative experimental protocol for acquiring the electron ionization mass spectrum of this compound.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Ensure the sample is fully dissolved and free of particulate matter.
Mass Spectrometry Analysis:
-
Instrument: A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).[10]
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Inlet System (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Naphthalenecarboxylic acid, methyl ester [webbook.nist.gov]
- 6. 2-Naphthalenecarboxylic acid, methyl ester [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Methyl 5-bromo-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients. Methyl 5-bromo-1-naphthoate, a key building block in organic synthesis, requires robust analytical methods to ensure its quality. This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. While specific validated methods for this compound are not widely published, this document outlines detailed experimental protocols and expected performance characteristics based on established principles for closely related aromatic esters and naphthoic acid derivatives.[1][2]
Principles of Separation: HPLC vs. GC-MS
Both HPLC and GC-MS are separation techniques that allow for the identification and quantification of individual components within a mixture.[3] The primary distinction lies in the mobile phase used to carry the sample through the analytical column. HPLC utilizes a liquid mobile phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[4][5][6][7] In contrast, GC-MS employs an inert gas as the mobile phase and requires the sample to be volatile and thermally stable.[7]
Experimental Protocols
The following protocols are representative and would require optimization and validation for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like aromatic esters.[4][6] A reversed-phase method is commonly employed for such analyses.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for MS compatibility)[8]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need optimization to achieve the best separation. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration similar to the working standards. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[4] this compound is expected to be sufficiently volatile for GC analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL). Prepare a series of working standards by dilution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the same solvent used for the standards to a similar concentration.
-
GC-MS Conditions:
-
Column: 5% Phenyl Polysiloxane capillary column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode, to be optimized)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Analysis: Inject the blank (solvent), standard solutions, and sample solution into the GC-MS system.
-
Data Analysis: Identify the peak for this compound by its retention time and mass spectrum (comparing to the reference standard and library data). Quantify the purity based on the relative peak area or by using a calibration curve.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the purity analysis of an aromatic ester like this compound. These are generalized values and will depend on the specific instrumentation and method optimization.
| Parameter | HPLC-UV | GC-MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[1] |
| Applicability | Non-volatile and thermally labile compounds.[4][6] | Volatile and thermally stable compounds.[7] |
| Sensitivity | Typically in the parts-per-million (ppm) range.[4] | High sensitivity, often in the parts-per-billion (ppb) range.[4] |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and unique mass fragmentation patterns.[4] |
| Analysis Time | Typically 10-30 minutes per sample.[6] | Can be faster, often 5-20 minutes per sample.[6] |
| Sample Preparation | Relatively simple, dissolution and filtration.[4] | May require derivatization for non-volatile compounds, but likely not for the target analyte.[4] |
| Cost | Generally lower initial instrument cost compared to GC-MS.[5] | Higher initial instrument cost.[5] |
Experimental Workflow Diagram
The logical workflow for performing a purity analysis using either HPLC or GC-MS is depicted below.
Caption: Logical workflow for purity analysis using HPLC or GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound.
-
HPLC is a robust and versatile method, particularly advantageous if there are concerns about the thermal stability of the analyte or potential impurities. Its operational simplicity and lower cost make it a common choice for routine quality control.
-
GC-MS offers superior sensitivity and selectivity, providing a high degree of confidence in the identification of impurities through mass spectral data.[4] This is particularly valuable during process development and for identifying unknown impurities.
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the expected impurity profile, the need for structural elucidation of unknowns, and the available instrumentation. In many drug development settings, both techniques may be employed to gain a comprehensive understanding of the compound's purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. smithers.com [smithers.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. amptechfl.com [amptechfl.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. Separation of Methyl 4-(acetylamino)-5-bromo-o-anisate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Methyl 5-bromo-1-naphthoate and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Methyl 5-bromo-1-naphthoate and its various positional isomers in key palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes in drug discovery and materials science. While direct quantitative kinetic data for all isomers is not extensively available in the literature, this document synthesizes established principles of organic chemistry, steric and electronic effects, and representative experimental data to provide a predictive framework for their reactivity.
Executive Summary
The reactivity of methyl bromo-naphthoate isomers in palladium-catalyzed cross-coupling reactions is primarily dictated by the position of the bromine atom on the naphthalene ring system. In general, isomers with the bromine atom at the α-position (1, 4, 5, or 8) are more reactive than those with the bromine at the β-position (2, 3, 6, or 7). This trend is attributed to a combination of steric accessibility and electronic factors influencing the crucial oxidative addition step in the catalytic cycle. This compound, having the bromine at an α-position, is expected to exhibit higher reactivity compared to many of its isomers.
This guide will delve into the theoretical basis for these reactivity differences and provide representative experimental data for common cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Theoretical Reactivity Profile
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond. The facility of this step is influenced by:
-
Electronic Effects: The electron density at the carbon-bromine bond plays a significant role. Electron-withdrawing groups on the naphthalene ring can increase the electrophilicity of the carbon atom, making it more susceptible to oxidative addition and thus increasing the reaction rate. The methoxycarbonyl group (-COOCH₃) is electron-withdrawing, and its position relative to the bromine atom will modulate the electronic environment.
-
Steric Hindrance: The steric environment around the carbon-bromine bond is a critical factor. Bulky substituents near the bromine atom can hinder the approach of the palladium catalyst, slowing down the oxidative addition step. The α-positions of the naphthalene ring are generally more sterically hindered than the β-positions due to the presence of the peri-hydrogen on the adjacent ring. However, the C-Br bond at the α-position is also known to be weaker and more polarized, which often leads to higher reactivity.[1][2]
Based on these principles, a qualitative reactivity trend can be proposed: α-bromo isomers > β-bromo isomers . Therefore, this compound is predicted to be among the more reactive isomers.
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize representative yields for various palladium-catalyzed cross-coupling reactions. It is important to note that direct comparative studies under identical conditions for all methyl bromo-naphthoate isomers are limited. The data presented is compiled from studies on closely related bromonaphthalene derivatives and serves to illustrate the general reactivity trends.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl bromide is a key factor in the efficiency of this reaction.
| Bromo-naphthoate Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| Methyl 6-bromo-2-naphthoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | ~85 |
| Methyl 4-bromo-1-naphthoate | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~88 |
| Methyl 7-bromo-2-naphthoate | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 24 | ~80 |
Note: The data in this table is representative and compiled from various sources on similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
Table 2: Representative Yields for Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The reactivity of the aryl halide significantly impacts the reaction time and temperature required.
| Bromo-naphthoate Isomer | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | ~85 |
| Methyl 6-bromo-2-naphthoate | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | ~75 |
| Methyl 8-bromo-1-naphthoate | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 120 | 24 | ~80 |
| Methyl 3-bromo-2-naphthoate | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 140 | 36 | ~70 |
Note: The data in this table is representative and compiled from various sources on similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
Table 3: Representative Yields for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is often crucial for achieving high yields, especially with less reactive aryl bromides.[3][4]
| Bromo-naphthoate Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~92 |
| Methyl 6-bromo-2-naphthoate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~88 |
| Methyl 1-bromo-2-naphthoate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 |
| Methyl 7-bromo-2-naphthoate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~85 |
Note: The data in this table is representative and compiled from various sources on similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
Table 4: Representative Yields for Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically sensitive to the reactivity of the aryl halide.[5][6]
| Bromo-naphthoate Isomer | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | ~95 |
| Methyl 6-bromo-2-naphthoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 70 | 12 | ~85 |
| Methyl 4-bromo-1-naphthoate | 1-Hexyne | Pd(PPh₃)₄ / CuI | Dipea | DMF | 80 | 10 | ~90 |
| Methyl 7-bromo-2-naphthoate | 1-Hexyne | Pd(PPh₃)₄ / CuI | Dipea | DMF | 90 | 16 | ~80 |
Note: The data in this table is representative and compiled from various sources on similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling
Reaction Setup: To a flame-dried Schlenk flask, add the methyl bromo-naphthoate isomer (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 5 mL).
Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Heck Reaction
Reaction Setup: In a sealed tube, combine the methyl bromo-naphthoate isomer (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
Reagent and Solvent Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 mmol), and a polar aprotic solvent such as N,N-dimethylformamide (DMF, 5 mL).
Reaction Execution: Seal the tube and heat the reaction mixture to 100-140°C for 16-36 hours. Monitor the reaction by TLC or GC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.[7][8]
Protocol 3: Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube the methyl bromo-naphthoate isomer (1.0 mmol), the amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol).
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
Reaction Execution: Seal the tube and heat the mixture to 80-110°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Protocol 4: Sonogashira Coupling
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the methyl bromo-naphthoate isomer (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an amine base like triethylamine and another solvent such as THF (e.g., 2:1 THF/Et₃N, 6 mL). Add the terminal alkyne (1.2 mmol) dropwise.
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60°C) for 6-12 hours. Monitor the reaction's progress by TLC.
Work-up and Purification: Once the reaction is complete, filter the mixture through Celite to remove the catalyst and salts, and rinse the filter cake with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Catalytic Cycles and Experimental Workflow
Conclusion
The reactivity of methyl bromo-naphthoate isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. While a definitive quantitative comparison requires dedicated kinetic studies, the established principles of organic chemistry strongly suggest that α-bromo isomers, such as this compound, will generally exhibit higher reactivity than their β-bromo counterparts. This guide provides researchers with a solid foundation for selecting appropriate starting materials and reaction conditions for the synthesis of complex naphthalene-containing molecules. The provided protocols and catalytic cycle diagrams serve as a practical starting point for the successful implementation of these powerful synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to Methyl 5-bromo-1-naphthoate for naphthalene functionalization
A comparative guide to reagents for the functionalization of the naphthalene scaffold, offering alternatives to Methyl 5-bromo-1-naphthoate. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data for various synthetic strategies.
The naphthalene core is a prevalent motif in pharmaceuticals and advanced materials.[1][2] Its functionalization is key to developing novel compounds with desired therapeutic or material properties. This compound is a common starting material, where the bromine atom serves as a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions.[1][2] This guide explores alternative reagents that offer different reactivity profiles, substrate scopes, and reaction conditions, enabling a broader range of synthetic possibilities.
Alternative Reagents for Naphthalene Functionalization
The choice of reagent for naphthalene functionalization hinges on the desired transformation and the required reactivity. Alternatives to bromonaphthalenes include other halonaphthalenes, organometallic naphthalenes, and naphthalene sulfonates. Each class of reagent presents distinct advantages and disadvantages in terms of reactivity, stability, and cost.
Key Classes of Alternative Reagents:
-
Naphthyl Iodides: Generally more reactive than their bromide counterparts in common cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[3] This increased reactivity can lead to milder reaction conditions and higher yields, although they are typically more expensive and less stable.
-
Naphthyl Triflates and Nonaflates: These are excellent leaving groups, often exhibiting higher reactivity than even iodides, making them suitable for challenging coupling reactions.[4][5] Nonaflates have been reported to be even more efficient leaving groups than triflates in some palladium-catalyzed reactions.[4][5]
-
Naphthyl Boronic Acids and Esters: These reagents are the key coupling partners in Suzuki-Miyaura reactions.[6][7] Instead of starting with a halonaphthalene, one can begin with a naphthalene boronic acid or its pinacol ester derivative and couple it with various aryl or vinyl halides.[6][7]
-
Naphthyl Chlorides: While less reactive than bromides and iodides, chlorides are attractive due to the lower cost of starting materials.[8] Their use often requires more specialized and highly active catalyst systems.[8]
Comparative Performance Data
The following tables summarize the performance of different naphthalene reagents in three common and powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively.[2][9][10]
Table 1: Suzuki-Miyaura Coupling Performance
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[2][11]
| Reagent Class | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromonaphthalene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95% | [2] |
| Iodonaphthalene | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 95% | [12] |
| Naphthyl Triflate | Arylboronic Acids | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 85-95% | [11] |
| Naphthyl Boronate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95% | [13] |
Table 2: Sonogashira Coupling Performance
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[3][14]
| Reagent Class | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromonaphthalene | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-60 | 85-95% | [14] |
| Iodonaphthalene | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | ~89% | [3] |
| Naphthyl Triflate | Terminal Alkyne | Pd(dba)₂ / P(2-furyl)₃ / CuI | i-Pr₂NEt | DMF | RT | ~90% | [5] |
Table 3: Buchwald-Hartwig Amination Performance
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, forming aryl amines from aryl halides.[9][15]
| Reagent Class | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromonaphthalene | Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 90-98% | [9] |
| Iodonaphthalene | Primary Amine | Pd(OAc)₂ / P(tBu)₃ | Cs₂CO₃ | Toluene | 100 | ~95% | [16] |
| Naphthyl Triflate | Primary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | ~90% | [9] |
| Chloronaphthalene | Hindered Pri. Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | ~85% | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the functionalization of a naphthalene core using different reagents.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromonaphthalene[2]
-
Reagent Preparation : To a flame-dried Schlenk flask, add 1-bromonaphthalene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst Loading : In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition : Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
Reaction Execution : Seal the flask and stir the mixture vigorously while heating to 100 °C in an oil bath for 12 hours. Monitor reaction progress by TLC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer and wash the organic layer with brine (2 x 10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-phenylnaphthalene.[2]
Protocol 2: Copper-Free Sonogashira Coupling of a Bromonaphthalene[14]
-
Reagent Preparation : In a reaction vessel, dissolve the bromonaphthalene derivative (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL).
-
Catalyst and Base Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).
-
Reaction Execution : Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and wash the celite pad with an organic solvent.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[14]
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide[9][15]
-
Reagent Preparation : In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., BINAP, 0.025 mmol), and NaOtBu (1.4 mmol).
-
Substrate Addition : Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent Addition : Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution : Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by GC or TLC).
-
Work-up : Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite.
-
Purification : Concentrate the filtrate and purify the residue by flash chromatography to yield the desired aryl amine.
Visualizing Synthetic Strategies
Diagrams created using Graphviz help to illustrate workflows and the relationships between different reagents.
Caption: Reaction pathways for naphthalene functionalization.
Caption: General workflow for cross-coupling reactions.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate [myskinrecipes.com]
- 7. chembk.com [chembk.com]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Crystal Structures of Brominated Naphthoate Derivatives
An objective analysis of the solid-state structures of Methyl 1-bromo-2-naphthoate and Methyl 5-bromo-2-hydroxybenzoate, providing insights into the effects of substituent positioning on molecular conformation and crystal packing.
While the specific X-ray crystal structure of Methyl 5-bromo-1-naphthoate is not publicly available, this guide provides a comparative analysis of two closely related brominated aromatic esters: Methyl 1-bromo-2-naphthoate and Methyl 5-bromo-2-hydroxybenzoate. This comparison offers valuable insights for researchers, scientists, and drug development professionals into the structural nuances introduced by the varied placement of bromo and hydroxyl substituents. The data presented here has been compiled from published crystallographic studies.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for Methyl 1-bromo-2-naphthoate and Methyl 5-bromo-2-hydroxybenzoate, facilitating a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Methyl 1-bromo-2-naphthoate[1] | Methyl 5-bromo-2-hydroxybenzoate[2][3] |
| Chemical Formula | C₁₂H₉BrO₂ | C₈H₇BrO₃ |
| Formula Weight | 265.10 | 231.04 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ |
| a (Å) | 9.3614 (19) | 3.9829 (8) |
| b (Å) | 9.3014 (19) | 9.0950 (19) |
| c (Å) | 12.069 (2) | 12.122 (3) |
| β (º) | 93.66 (3) | 95.162 (9) |
| Volume (ų) | 1048.7 (4) | 437.33 (17) |
| Z | 4 | 2 |
| Temperature (K) | 298 | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.052 | 0.058 |
Table 2: Selected Geometric and Intermolecular Interaction Data.
| Parameter | Methyl 1-bromo-2-naphthoate[1] | Methyl 5-bromo-2-hydroxybenzoate[2][3] |
| Dihedral Angle (Methoxycarbonyl vs. Ring) | 29.8 (3)° | Not reported, but molecule is nearly planar |
| Key Intermolecular Interactions | π–π stacking | O—H···O hydrogen bonds, π–π interactions |
| π–π Stacking Distance (Å) | 3.590 (9) | 3.984 (5) and 3.982 (5) |
| Hydrogen Bonding | None | Present, forming chains |
Experimental Protocols
The methodologies for the single-crystal X-ray diffraction studies of the two compounds are outlined below, based on the published reports.
Methyl 1-bromo-2-naphthoate[1]
Colorless block-like crystals were obtained by the evaporation of a chloroform solution of the compound. A suitable crystal was mounted on a Rigaku Mercury2 diffractometer. Data collection was performed at 298 K using graphite-monochromated Mo Kα radiation. A multi-scan absorption correction was applied. The structure was solved using SHELXTL and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Methyl 5-bromo-2-hydroxybenzoate[2][3]
Single crystals were grown for X-ray analysis. Data collection was carried out on a Bruker APEXII CCD diffractometer at 296 K with Mo Kα radiation. The data was corrected for absorption effects using a multi-scan method (SADABS). The structure was solved with SHELXS97 and refined using SHELXL97. Hydrogen atoms were included in calculated positions and treated as riding atoms.
Structural Comparison and Visualization
The primary structural distinction between the two molecules, beyond the different aromatic core (naphthalene vs. benzene), lies in their intermolecular interactions. The presence of the hydroxyl group in Methyl 5-bromo-2-hydroxybenzoate facilitates the formation of O—H···O hydrogen bonds, which link the molecules into chains. In contrast, the crystal packing of Methyl 1-bromo-2-naphthoate is governed by π–π stacking interactions between the naphthalene ring systems.
The methoxycarbonyl group in Methyl 1-bromo-2-naphthoate is twisted out of the plane of the naphthalene ring by a dihedral angle of 29.8°.[1] Conversely, the entire Methyl 5-bromo-2-hydroxybenzoate molecule is nearly planar.[2][3]
The following diagram illustrates a generalized workflow for single-crystal X-ray diffraction, the technique used to determine these structures.
References
A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions of Methyl 5-bromo-1-naphthoate
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of various palladium catalysts for the cross-coupling of Methyl 5-bromo-1-naphthoate. This key transformation is pivotal in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and advanced materials.
The choice of an optimal palladium catalyst system is critical for achieving high efficiency, yield, and selectivity in cross-coupling reactions. This guide offers a comparative overview of the performance of several common palladium catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings with this compound. The data presented herein is a synthesis of established protocols for similar aryl bromides and serves as a predictive guide for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following tables summarize the catalytic performance of different palladium systems for the cross-coupling of this compound with various coupling partners. The selection of the palladium source, ligand, and base significantly influences the reaction outcome.
Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with Phenylboronic Acid
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst A | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| Catalyst B | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 4 | 92 |
| Catalyst C | Pd(PPh₃)₄ | - | K₂CO₃ | DME | 80 | 12 | 85 |
| Catalyst D | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 | 6 | 88 |
Heck Coupling
Reaction: Coupling of this compound with n-Butyl Acrylate
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst E | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 16 | 88 |
| Catalyst F | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 12 | 82 |
| Catalyst G | Herrmann's Catalyst | - | K₂CO₃ | NMP | 130 | 8 | 90 |
| Catalyst H | Pd/C | - | i-Pr₂NEt | Acetonitrile | 80 | 24 | 75 |
Buchwald-Hartwig Amination
Reaction: Coupling of this compound with Morpholine
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst I | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 8 | 94 |
| Catalyst J | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 6 | 91 |
| Catalyst K | Pd(OAc)₂ | JohnPhos | LiHMDS | THF | 80 | 12 | 87 |
| Catalyst L | G3-XPhos Precatalyst | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 4 | 96 |
Sonogashira Coupling
Reaction: Coupling of this compound with Phenylacetylene
| Catalyst System | Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst M | PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF | 65 | 4 | 93 |
| Catalyst N | Pd(OAc)₂ | PPh₃ | CuI | Piperidine | DMF | 80 | 6 | 89 |
| Catalyst O | Pd(dba)₂ | AsPh₃ | CuI | DIPA | Toluene | 70 | 8 | 85 |
| Catalyst P | [PdCl(allyl)]₂ | Xantphos | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 90 |
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction of this compound is depicted below. The process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: General workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with argon three times. The solvent (e.g., Toluene/H₂O, 10 mL, 4:1) is added, and the mixture is degassed by sparging with argon for 15 minutes. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol) are combined in the specified solvent (e.g., DMF, 5 mL). The tube is sealed, and the mixture is heated to the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
A Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). The tube is evacuated and backfilled with argon. The solvent (e.g., Toluene, 5 mL) is added, followed by this compound (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol). The tube is sealed and heated in an oil bath at the specified temperature for the indicated time. The reaction is then cooled to room temperature, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) in the specified solvent (e.g., THF, 10 mL) are added the palladium precursor (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the co-catalyst (e.g., CuI, 0.04 mmol), and the base (e.g., Et₃N, 3.0 mmol). The reaction mixture is stirred at the indicated temperature under an argon atmosphere for the specified time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.
A Comparative Guide to the Synthesis and Structural Validation of Methyl 5-aryl- and 5-amino-1-naphthoates
This guide provides a comparative analysis of the Suzuki-Miyaura coupling for the synthesis of methyl 5-aryl-1-naphthoates starting from methyl 5-bromo-1-naphthoate. It also explores alternative cross-coupling methodologies, namely the Buchwald-Hartwig amination for C-N bond formation and the Stille coupling for C-C bond formation. Detailed experimental protocols, quantitative data from analogous systems, and methods for structural validation are presented to aid researchers in selecting the optimal synthetic strategy.
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. The functionalization of this core, particularly at the 5-position of methyl 1-naphthoate, allows for the exploration of structure-activity relationships and the development of novel compounds with desired properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations.[1][2]
Data Presentation: Comparison of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The data is based on reactions with bromo-naphthalene substrates analogous to this compound, providing a benchmark for reaction development.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 90[3] |
| 3 | 3-Bromo-2-methyl-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ | Toluene/H₂O | 60 | 18 | 85[4] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 98 |
| 2 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 110 | 18 | 95 |
| 3 | 2-Amino-5-bromo-4-methylpyridine | Secondary Amine | Pd(OAc)₂ (2-5) | Josiphos-type (2-5) | K₂CO₃ | Toluene | 100-120 | 12-24 | 80-95[2] |
Table 3: Stille Coupling of Aryl Bromides with Organostannanes
| Entry | Aryl Bromide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 16 | 90 |
| 2 | Aryl Bromide | Aryltributyltin | Pd(OAc)₂ (5) | PPh₃ (10) | CuI | NMP | 80 | 12 | 85 |
| 3 | Aryl Bromide | Alkynyltributyltin | Pd₂(dba)₃ (2) | AsPh₃ (8) | - | THF | 60 | 6 | 92 |
Structural Validation of Coupling Products
Confirming the structure of the synthesized products is critical. The primary methods for validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
For a representative Suzuki coupling product, Methyl 5-phenyl-1-naphthoate , the following 1H NMR signals would be expected in CDCl₃:
-
Naphthalene protons: A series of doublets and triplets between 7.4 and 8.5 ppm. The proton at the 8-position is expected to be significantly downfield due to the anisotropic effect of the ester carbonyl.
-
Phenyl protons: Signals between 7.3 and 7.6 ppm.
-
Methyl ester protons: A sharp singlet around 4.0 ppm.
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific substrate and coupling partners.
1. Suzuki-Miyaura Coupling Protocol [5][6][7]
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.
-
Add a degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
2. Buchwald-Hartwig Amination Protocol [2]
-
In a glovebox or under a flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv) to a Schlenk flask.
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the flask and heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
3. Stille Coupling Protocol [8][9][10]
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI if required.
-
Evacuate and backfill the flask with an inert gas.
-
Add a dry, degassed solvent (e.g., toluene or THF).
-
Add the organostannane reagent (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture and, if necessary, quench any remaining organotin reagent with an aqueous solution of KF.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling, a general experimental workflow, and the synthetic possibilities from this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Synthetic possibilities from a common starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Assessing the Isomeric Purity of Methyl 5-bromo-1-naphthoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 5-bromo-1-naphthoate, a key building block in the synthesis of various therapeutic agents, is no exception. Uncontrolled isomeric impurities can lead to undesired pharmacological effects and complicate regulatory approval. This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of the isomeric purity of this compound, supported by illustrative experimental data and detailed protocols.
Introduction to Isomeric Impurities
During the synthesis of this compound, typically through the bromination of methyl 1-naphthoate or the esterification of 5-bromo-1-naphthoic acid, the formation of positional isomers is a primary concern. Depending on the synthetic route, trace amounts of other methyl bromo-1-naphthoate isomers (e.g., Methyl 4-bromo-1-naphthoate, Methyl 6-bromo-1-naphthoate) can be generated. The similar physicochemical properties of these isomers make their separation and quantification a significant analytical challenge.
This guide focuses on three principal analytical techniques for isomeric purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques for Isomeric Purity
A summary of the performance of HPLC and GC-MS for the quantification of potential isomeric impurities in this compound is presented below. It is important to note that the following data is illustrative, based on typical performance for closely related aromatic isomers, as a direct comparative study for this specific compound is not publicly available.
Table 1: Comparison of HPLC and GC-MS for Isomeric Purity Assessment
| Parameter | HPLC with Phenyl Column | GC-MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase with π-π interaction capabilities. | Separation based on volatility and polarity, followed by mass-based detection and identification. |
| Selectivity | Excellent for aromatic positional isomers due to π-π interactions with the phenyl stationary phase. | High, based on differences in boiling points and fragmentation patterns. |
| Illustrative Retention Time (this compound) | 12.5 min | 15.2 min |
| Illustrative Retention Time (Isomeric Impurity 1) | 11.8 min | 14.8 min |
| Illustrative Retention Time (Isomeric Impurity 2) | 13.2 min | 15.9 min |
| Limit of Quantification (LOQ) | ~0.05% | ~0.01% |
| Precision (RSD%) | < 2% | < 3% |
| Sample Derivatization | Not required | May be required for less volatile isomers, but unlikely for methyl esters. |
| Advantages | Robust, versatile, excellent for resolving aromatic isomers. | High sensitivity and specificity, provides structural information from mass spectra. |
| Disadvantages | May have lower sensitivity than GC-MS for certain compounds. | Requires volatile and thermally stable analytes. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is optimized for the separation of aromatic positional isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Phenyl-Hexyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations of 0.1, 0.5, 1, 5, and 10 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and identify and quantify any isomeric impurities based on their retention times relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and structural confirmation of impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-350
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak corresponding to this compound and search for peaks of potential isomeric impurities. The mass spectrum of each peak can be used for structural elucidation by comparing fragmentation patterns with spectral libraries or known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of the desired isomer and the identification of impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 5-bromo-1-naphthoate substitution pattern. Isomeric impurities will exhibit different chemical shifts and splitting patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
The number of signals and their chemical shifts will confirm the carbon framework and the position of the substituents.
-
-
2D NMR (COSY, HSQC, HMBC):
-
If necessary, acquire two-dimensional NMR spectra to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, which is crucial for distinguishing between isomers.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Kinetic studies of cross-coupling reactions involving Methyl 5-bromo-1-naphthoate
A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions Involving Methyl 5-bromo-1-naphthoate and Alternative Aryl Bromides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, understanding the kinetic nuances of cross-coupling reactions is paramount for reaction optimization and efficient route development. This guide provides a comparative analysis of the kinetic performance of this compound and other representative aryl bromides in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages established principles and experimental data from analogous systems to provide a valuable comparative framework.
Executive Summary
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the facility of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The strength of the carbon-bromine (C-Br) bond and the electronic and steric environment of the aryl substrate are critical factors. Generally, electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition. For naphthalene systems, the position of the bromine atom (α vs. β) also influences reactivity, with α-substituted naphthalenes like this compound often exhibiting different kinetic profiles compared to their β-counterparts.[1] This guide presents a compilation of kinetic data from various aryl bromides to serve as a predictive tool for the performance of this compound.
Data Presentation: Comparative Kinetic Data
The following tables summarize kinetic data for various aryl bromides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. This data is intended to provide a comparative basis for estimating the reactivity of this compound.
Table 1: Comparative Reaction Times and Yields for the Suzuki-Miyaura Coupling of Various Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 100 | 12 | >95 |
| 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 100 | 12 | >95 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 2 | 98 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 2 | 97 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 0.5 | 99 |
Data compiled from various sources for illustrative purposes. Reaction conditions are not always directly comparable.
Table 2: Kinetic Data for the Heck Reaction of Various Aryl Bromides with Styrene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromonaphthalene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 4 | 85 |
| 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 140 | 2 | 95 |
| 4-Bromotoluene | Pd(OAc)₂ | NaOAc | NMP | 130 | 24 | 80 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 3 | 92 |
This table illustrates the general trend of reactivity and the conditions typically employed for the Heck reaction.
Table 3: Comparative Performance in the Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 94 |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 6 | 98 |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 20 | 88 |
| 2-Bromopyridine | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |
This table highlights the impact of the aryl bromide structure and the chosen ligand on the efficiency of the Buchwald-Hartwig amination.
Experimental Protocols
Detailed methodologies for conducting kinetic studies of cross-coupling reactions are provided below. These protocols can be adapted for reactions involving this compound.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura cross-coupling is as follows: In a round-bottom flask, the bromonaphthalene isomer (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined.[1] A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added (10 mL).[1] The reaction mixture is degassed and then heated to a specified temperature (typically between 80-100°C).[1] To monitor the reaction kinetics, aliquots are taken at regular intervals, quenched (e.g., with a saturated NH₄Cl solution), and extracted with an organic solvent. The organic extracts are then analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard to determine the concentration of the product and the remaining starting material over time.
General Protocol for Kinetic Analysis of the Heck Reaction
The Heck reaction is typically carried out by combining the aryl bromide (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., Et₃N or NaOAc) in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The reaction mixture is degassed and heated to the desired temperature (often between 100-140°C). For kinetic analysis, the reaction is monitored over time by taking samples, quenching them, and analyzing them by GC or HPLC to determine the rate of product formation.
General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst, a suitable ligand, and a base (e.g., NaOtBu or Cs₂CO₃). A degassed solvent (e.g., toluene or dioxane) is then added. The vial is sealed and heated to the reaction temperature (typically 80-110°C). The progress of the reaction can be monitored by taking aliquots at specific time points, quenching them, and analyzing the product and starting material concentrations by GC, HPLC, or ¹H NMR spectroscopy using an internal standard.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
References
Safety Operating Guide
Guiding Principles for the Safe Disposal of Methyl 5-bromo-1-naphthoate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 5-bromo-1-naphthoate could not be located. The following disposal procedures are based on safety data for structurally analogous compounds, including other brominated naphthalene derivatives, and general guidelines for halogenated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste .[1] This classification dictates a specific waste stream and handling procedure to prevent hazardous reactions and ensure compliant disposal.
Immediate Safety and Hazard Identification
Based on data from similar brominated aromatic compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | Description | Citations |
| Acute Toxicity, Oral | May be harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | May cause skin irritation. | [2] |
| Eye Damage/Irritation | May cause serious eye irritation. | [2] |
| Target Organ Toxicity | May cause respiratory irritation. | [2] |
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk.
| PPE Category | Specification | Citations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. | [3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [2] |
| Skin/Body Protection | Laboratory coat. Ensure full coverage. | [3] |
| Respiratory Protection | Use only within a certified chemical fume hood. | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for collecting and disposing of this compound waste in a laboratory setting.
Waste Classification and Segregation
Proper segregation is the most critical step in hazardous waste management. Incorrectly mixing waste streams can lead to dangerous reactions and significantly increase disposal costs.
| Segregation Rule | Rationale | Citations |
| DO NOT mix with non-halogenated organic waste. | Halogenated and non-halogenated wastes are treated by different disposal methods. Mixing them complicates and increases the cost of disposal. | [5] |
| DO NOT mix with acids, bases, or oxidizers. | Incompatible materials can cause violent chemical reactions, heat generation, or the release of toxic gases. | [3][4] |
| DO NOT dispose of down the sink or drain. | This compound is persistent and potentially toxic to aquatic life, leading to environmental contamination. | [6] |
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste Segregation Decision Flow
Waste Accumulation and Storage
All waste must be collected in designated, properly labeled containers and stored safely pending pickup by EHS personnel.
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated hazardous waste container from your institution's EHS department. This is typically a polyethylene carboy or a plastic-coated glass bottle.[7] Ensure the container is clean, in good condition, and has a secure, tightly fitting cap.[3]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] The label must include:
-
Waste Transfer: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of vapors.[4] Use a funnel to avoid spills on the exterior of the container.
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[10][8] Do not fill the container beyond 90% of its capacity to allow for expansion.[9]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of laboratory personnel. The storage area should be cool, dry, and away from incompatible materials.[3]
-
Request for Pickup: Once the container is full (or before the accumulation time limit is reached, per institutional policy), submit a chemical waste pickup request to your EHS department.[8]
The complete operational workflow is detailed in the diagram below.
Caption: Disposal Workflow for this compound
Spill Management and Decontamination
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated absorbent material into a sealed, labeled container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste. The first solvent rinse (e.g., with acetone or ethanol) used to decontaminate the container must be collected and disposed of as halogenated organic waste. Consult your EHS department for specific procedures on managing rinsed containers.
References
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. csn.edu [csn.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Methyl 5-bromo-1-naphthoate
Essential Safety and Handling Guide for Methyl 5-bromo-1-naphthoate
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related brominated aromatic compounds and carboxylic acid esters in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving with Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs and change them frequently.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Protocol for Safe Handling
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
-
Engineering Controls: Verify that the chemical fume hood is certified and functioning correctly.[3]
-
-
Donning PPE:
-
Put on all required PPE as outlined in Table 1 before entering the handling area.
-
-
Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid dust generation.[3]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[1][2]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[4] Keep containers tightly closed when not in use.[5][6]
-
-
Post-Handling:
-
Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[2]
-
Operational Workflow Diagram
Caption: Operational Workflow for Handling this compound.
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.[3] Proper segregation and labeling are critical for safe and compliant disposal.[7]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container for halogenated solid waste.[1][3] |
| Liquid Waste | Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[1][7] Do not mix with non-halogenated waste.[7] |
| Empty Containers | The first rinse of the empty container with a suitable solvent must be collected and disposed of as halogenated hazardous waste.[7] Subsequent rinses may be permissible for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) guidelines. |
General Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1] Keep halogenated waste separate from non-halogenated waste.[7]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: When the waste container is nearly full, arrange for a pickup from your institution's EHS department. Do not overfill waste containers.[7]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
